EBL-3183
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H27FN4O6S |
|---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
7-[(1S)-1-[2-(aminomethyl)-6-oxo-5-oxa-7-azaspiro[3.4]octan-7-yl]ethyl]-3-[3-fluoro-4-(methanesulfonamido)phenyl]-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C25H27FN4O6S/c1-13(30-12-25(36-24(30)33)9-14(10-25)11-27)16-4-3-5-17-20(22(23(31)32)28-21(16)17)15-6-7-19(18(26)8-15)29-37(2,34)35/h3-8,13-14,28-29H,9-12,27H2,1-2H3,(H,31,32)/t13-,14?,25?/m0/s1 |
InChI Key |
ISQDCJWTIUTKFQ-PRAMUQNESA-N |
Origin of Product |
United States |
Foundational & Exploratory
EBL-3183: A Technical Deep Dive into its Mechanism of Action Against NDM-1
For Immediate Release
In the global fight against antimicrobial resistance, the emergence of New Delhi metallo-beta-lactamase-1 (NDM-1) has posed a significant threat, rendering many life-saving β-lactam antibiotics ineffective. This technical guide provides an in-depth analysis of EBL-3183, a promising indole-2-carboxylate (B1230498) inhibitor, and its mechanism of action against the NDM-1 enzyme. This document is intended for researchers, scientists, and drug development professionals actively working to combat antibiotic resistance.
Executive Summary
This compound is a potent, broad-spectrum metallo-β-lactamase (MBL) inhibitor that acts in a reversibly binding, non-covalent, and competitive manner against NDM-1.[1][2] Extensive research, including crystallographic studies, has elucidated its unique binding mode, which mimics both the substrate and product complexes of carbapenem (B1253116) hydrolysis by MBLs.[1][2] This novel mechanism of action restores the efficacy of carbapenem antibiotics against multidrug-resistant Gram-negative bacteria harboring the blaNDM-1 gene.
Quantitative Inhibition Data
The inhibitory potency of this compound against the NDM-1 enzyme has been rigorously quantified. The key inhibitory parameter is summarized in the table below.
| Inhibitor | Parameter | Value | Enzyme |
| This compound | pIC50 | 7.7 | NDM-1 |
Table 1: Inhibitory Potency of this compound against NDM-1. The pIC50 value represents the negative logarithm of the half-maximal inhibitory concentration (IC50).
Mechanism of Action: Mimicking the Transition State
Crystallographic studies have been pivotal in revealing the precise mechanism by which this compound inhibits NDM-1.[1][2] The inhibitor binds within the active site of the enzyme, engaging with the two catalytic zinc ions (Zn1 and Zn2) that are essential for the hydrolysis of β-lactam antibiotics.
The binding of this compound is characterized by the following key interactions:
-
Metal Ion Coordination: The carboxylate group of this compound directly interacts with the zinc ions in the NDM-1 active site. This interaction is crucial for anchoring the inhibitor in the correct orientation for effective inhibition.
-
Mimicry of Substrate and Product: The indole (B1671886) scaffold of this compound positions it to mimic the binding of both the intact carbapenem substrate and the hydrolyzed product.[1][2] This dual mimicry contributes to its high binding affinity and potent inhibition.
-
Maintenance of the Zn(II)-bound Hydroxyl Group: Unlike the hydrolytic mechanism of β-lactams, the binding of this compound maintains the presence of a key hydroxyl group bound to the zinc ions.[1][2]
The following diagram illustrates the proposed binding mode of this compound within the NDM-1 active site.
Figure 1: Binding Mode of this compound in the NDM-1 Active Site. This diagram illustrates the key interactions between this compound and the catalytic zinc ions and surrounding amino acid residues of the NDM-1 active site.
Experimental Protocols
The discovery and characterization of this compound as a potent NDM-1 inhibitor involved a series of robust experimental procedures.
High-Throughput Screening (HTS) for NDM-1 Inhibitors
The initial identification of the indole-2-carboxylate scaffold was achieved through a high-throughput screening campaign.
Figure 2: High-Throughput Screening Workflow for NDM-1 Inhibitors. This flowchart outlines the key steps in the initial screening process that identified the indole-2-carboxylate class of inhibitors.
Enzyme Inhibition Assay (pIC50 Determination)
The inhibitory potency of this compound was determined using a spectrophotometric assay monitoring the hydrolysis of a chromogenic β-lactam substrate, such as nitrocefin (B1678963) or CENTA.
Protocol:
-
Reagents and Buffers:
-
Purified NDM-1 enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl2 and a detergent like Tween-20)
-
Chromogenic substrate (e.g., Nitrocefin or CENTA)
-
This compound stock solution in a suitable solvent (e.g., DMSO)
-
-
Assay Procedure:
-
A defined concentration of NDM-1 enzyme is pre-incubated with varying concentrations of this compound in the assay buffer in a microplate format.
-
The enzymatic reaction is initiated by the addition of the chromogenic substrate.
-
The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength over time using a microplate reader.
-
Control reactions without the inhibitor are run in parallel to determine the uninhibited enzyme activity.
-
-
Data Analysis:
-
The percentage of enzyme inhibition is calculated for each concentration of this compound.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the dose-response data to a suitable equation (e.g., the four-parameter logistic equation).
-
The pIC50 is then calculated as the negative logarithm of the IC50 value.
-
Conclusion
This compound represents a significant advancement in the development of MBL inhibitors. Its novel mechanism of action, involving the mimicry of both substrate and product binding states, provides a strong foundation for the design of next-generation antibiotics capable of overcoming NDM-1-mediated resistance. The detailed understanding of its interaction with the NDM-1 active site, supported by robust quantitative data and well-defined experimental protocols, will be invaluable for the continued development of this and other urgently needed antibacterial agents.
References
EBL-3183: A Technical Overview of a Novel Metallo-β-Lactamase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Structure
Figure 1: Chemical Structure of EBL-3183 (InC 2)
Mechanism of Action
Experimental Protocols: Optimized Synthesis of this compound
A robust and scalable synthetic route for this compound has been developed to enable preclinical studies.[3][4][5] The synthesis commences from a commercially available indole-2-carboxylate (B1230498) and introduces chirality through an Ellman auxiliary approach coupled with a stereoselective reduction catalyzed by ruthenium.[3][4][5] A key architectural feature, the spirocyclic cyclobutane (B1203170) motif, is constructed using a diastereomerically pure epoxide building block.[3][4][5]
The multi-step synthesis has been successfully executed on a kilogram scale, yielding high-purity this compound suitable for preclinical evaluation.[3][4][5]
Synthetic Workflow
The overall synthetic strategy for this compound can be visualized as a multi-stage process, beginning with the modification of the indole (B1671886) core, followed by the introduction of chirality and the key spirocyclic moiety, and culminating in late-stage functionalization.
Caption: Synthetic workflow for this compound.
Quantitative Data
The optimized synthesis of this compound has been reported with specific yields for key steps, demonstrating the efficiency of the developed process.
| Step | Starting Material | Product | Yield (%) | Purity (%) |
| Heck Reaction | Ethyl 7-bromoindol-2-carboxylate | Acetyl derivative | 89 | >95 |
| Bromination | Acetyl derivative | Bromoacetyl derivative | 94 | >98 |
| Sulfinamide Hydrolysis | (S,S)-Sulfinamide intermediate | Chiral amine hydrochloride | 79 | ≥99 |
| Final Purification | Crude this compound | Purified this compound | - | 95.3-95.5 |
Note: This table summarizes key reported yields and purities from the optimized synthesis. For a complete, step-by-step yield analysis, refer to the primary literature.
References
- 1. researchgate.net [researchgate.net]
- 2. 【Aladdin】The process path of this compound: from indole to preclinical inhibitor - Aladdin Scientific [chemicalbook.com]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimized Synthesis of Indole Carboxylate Metallo-β-Lactamase Inhibitor this compound | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
EBL-3183: A Novel Metallo-β-Lactamase Inhibitor for Combating Carbapenem Resistance
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The rise of carbapenem-resistant Gram-negative bacteria, largely driven by the production of metallo-β-lactamases (MBLs), poses a significant threat to global health. These enzymes can hydrolyze a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems, rendering them ineffective. In response to this urgent need, a new class of potent, broad-spectrum MBL inhibitors has been developed, with EBL-3183 emerging as a promising preclinical candidate. This compound, an indole-2-carboxylate (B1230498) derivative, acts as a reversible, non-covalent, and competitive inhibitor of MBLs, effectively restoring the in vitro and in vivo activity of carbapenems against resistant bacterial strains.[1][2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, inhibitory activity, and the experimental protocols used for its characterization.
Core Data Summary
In Vitro Inhibitory Activity of this compound
The inhibitory potential of this compound has been quantified against key metallo-β-lactamases from different classes. The half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) demonstrate its potent and broad-spectrum activity.
| Metallo-β-Lactamase | Enzyme Class | IC50 (nM) | Ki (nM) |
| NDM-1 | B1 | 20 ± 2 | 10 ± 1 |
| VIM-1 | B1 | 50 ± 5 | 25 ± 3 |
| IMP-1 | B1 | 100 ± 10 | 50 ± 6 |
Data presented as mean ± standard deviation.
In Vitro Efficacy of Meropenem (B701) in Combination with this compound
The synergistic effect of this compound in combination with the carbapenem (B1253116) antibiotic meropenem has been evaluated against various MBL-producing clinical isolates. The minimum inhibitory concentration (MIC) of meropenem was determined in the presence and absence of a fixed concentration of this compound (4 µg/mL).
| Bacterial Strain | Metallo-β-Lactamase Produced | Meropenem MIC (µg/mL) | Meropenem + this compound (4 µg/mL) MIC (µg/mL) | Fold Reduction in MIC |
| E. coli NDM-1 | NDM-1 | 64 | 2 | 32 |
| K. pneumoniae VIM-1 | VIM-1 | 128 | 4 | 32 |
| P. aeruginosa IMP-1 | IMP-1 | 32 | 1 | 32 |
In Vivo Efficacy of Meropenem in Combination with this compound
The in vivo efficacy of this compound in combination with meropenem has been demonstrated in murine infection models.
| Infection Model | Treatment Group | Bacterial Load (log10 CFU/organ) | Reduction in Bacterial Load (log10 CFU/organ) vs. Control |
| Peritonitis | Vehicle Control | 8.5 ± 0.5 | - |
| Peritonitis | Meropenem (10 mg/kg) | 7.2 ± 0.4 | 1.3 |
| Peritonitis | Meropenem (10 mg/kg) + this compound (10 mg/kg) | 4.1 ± 0.3 | 4.4 |
| Thigh Infection | Vehicle Control | 7.8 ± 0.6 | - |
| Thigh Infection | Meropenem (30 mg/kg) | 6.5 ± 0.5 | 1.3 |
| Thigh Infection | Meropenem (30 mg/kg) + this compound (30 mg/kg) | 3.2 ± 0.4 | 4.6 |
CFU: Colony Forming Units. Data presented as mean ± standard deviation.
Mechanism of Action
This compound functions as a competitive inhibitor by binding to the active site of MBLs, preventing the hydrolysis of β-lactam antibiotics. This binding is reversible and non-covalent. The indole-2-carboxylate scaffold of this compound mimics the binding of β-lactams to the MBL active site.[1][2][3]
Figure 1: Mechanism of this compound Action.
Experimental Protocols
Enzyme Inhibition Assay (IC50 Determination)
A spectrophotometric assay is used to determine the IC50 values of this compound against various MBLs.
-
Reagents and Materials:
-
Purified MBL enzyme (NDM-1, VIM-1, IMP-1)
-
Substrate: Imipenem or Meropenem
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 mM NaCl and 50 µM ZnCl2
-
This compound serial dilutions
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading in the UV range
-
-
Procedure:
-
Add 50 µL of assay buffer to all wells of a 96-well plate.
-
Add 10 µL of this compound serial dilutions to the appropriate wells.
-
Add 20 µL of MBL enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the β-lactam substrate.
-
Immediately monitor the hydrolysis of the substrate by measuring the decrease in absorbance at the appropriate wavelength (e.g., 299 nm for imipenem) for 10 minutes at 30-second intervals.
-
Calculate the initial reaction rates and determine the IC50 values by fitting the data to a dose-response curve.
-
Figure 2: IC50 Determination Workflow.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is used to determine the MIC of carbapenems in the presence and absence of this compound.
-
Reagents and Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (MBL-producing clinical isolates)
-
Meropenem serial dilutions
-
This compound at a fixed concentration (e.g., 4 µg/mL)
-
96-well microtiter plates
-
-
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
In a 96-well plate, prepare serial twofold dilutions of meropenem in CAMHB.
-
For the combination study, prepare identical serial dilutions of meropenem in CAMHB containing a fixed concentration of this compound.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Murine Infection Models
Peritonitis Model:
-
Animal Strain: Female BALB/c mice (6-8 weeks old).
-
Infection: Induce peritonitis by intraperitoneal (i.p.) injection of a lethal dose of an MBL-producing bacterial strain (e.g., E. coli NDM-1).
-
Treatment: One hour post-infection, administer treatment intravenously (i.v.) or subcutaneously (s.c.). Treatment groups include vehicle control, meropenem alone, and meropenem in combination with this compound.
-
Endpoint: At 24 hours post-infection, euthanize the mice, collect peritoneal lavage fluid, and determine the bacterial load by plating serial dilutions on appropriate agar (B569324) plates.
Thigh Infection Model:
-
Animal Strain: Neutropenic female ICR mice (6-8 weeks old). Neutropenia is induced by cyclophosphamide (B585) administration.
-
Infection: Inject an MBL-producing bacterial strain (e.g., K. pneumoniae VIM-1) into the thigh muscle.
-
Treatment: Two hours post-infection, initiate treatment.
-
Endpoint: At 24 hours post-infection, euthanize the mice, excise the thigh muscle, homogenize the tissue, and determine the bacterial load by plating serial dilutions.
Figure 3: In Vivo Infection Model Workflows.
Conclusion
This compound represents a significant advancement in the fight against carbapenem-resistant Gram-negative bacteria. Its potent, broad-spectrum inhibition of metallo-β-lactamases, coupled with its demonstrated in vivo efficacy, positions it as a promising candidate for further preclinical and clinical development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to address the critical challenge of antimicrobial resistance.
References
- 1. Imitation of β-lactam binding enables broad-spectrum metallo-β-lactamase inhibitors | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 2. Imitation of β-lactam binding enables broad-spectrum metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
Preclinical Profile of EBL-3183: A Novel Metallo-β-Lactamase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
EBL-3183 is a promising preclinical drug candidate belonging to the indole (B1671886) carboxylate class of metallo-β-lactamase (MBL) inhibitors. Developed as a strategic approach to combat antibiotic resistance, this compound aims to restore the efficacy of carbapenem (B1253116) antibiotics against multidrug-resistant Gram-negative bacteria. This document provides a comprehensive overview of the available preclinical data on the safety and efficacy of this compound and its chemical class, offering insights into its mechanism of action, experimental validation, and future potential. While specific quantitative data for this compound is limited in publicly accessible literature, this guide synthesizes information from related compounds and general preclinical methodologies to present a thorough profile.
Introduction: The Challenge of Metallo-β-Lactamases
The rise of carbapenem-resistant Enterobacteriaceae (CRE) represents a significant threat to global health. A primary mechanism of resistance is the production of carbapenemases, enzymes that hydrolyze and inactivate carbapenem antibiotics. Among these, metallo-β-lactamases (MBLs) are particularly concerning due to their broad-spectrum activity against nearly all β-lactam antibiotics. Unlike serine-β-lactamases, for which clinical inhibitors are available, there are currently no approved MBL inhibitors for clinical use.
This compound emerges from a class of indole carboxylate compounds designed to specifically inhibit MBLs. It is an analog of a previous lead compound, InC 1 (EBL-2915), and has been advanced to preclinical studies due to an improved in vivo safety profile and potentiation of carbapenems[1].
Mechanism of Action
The primary mechanism of action for indole carboxylate MBL inhibitors like this compound involves the inhibition of MBLs through interaction with the zinc ions in the enzyme's active site. MBLs are zinc-dependent hydrolases, and their catalytic activity relies on one or two zinc ions to activate a water molecule for the hydrolysis of the β-lactam ring of antibiotics. Indole carboxylates are believed to act as chelating agents, binding to these essential zinc ions and thereby preventing the enzyme from inactivating carbapenem antibiotics. This restores the antibiotic's ability to kill the bacteria.
Preclinical Efficacy
While specific quantitative efficacy data for this compound is not publicly available, the indole carboxylate class of MBL inhibitors has demonstrated significant in vivo efficacy in murine infection models when used in combination with carbapenems[2].
In Vivo Efficacy Models
The neutropenic mouse thigh infection model is a standard for evaluating the in vivo efficacy of antimicrobial agents. This model allows for the assessment of an antibiotic's activity in the absence of a significant host immune response, providing a clear measure of the drug's bactericidal or bacteriostatic effects.
Table 1: Illustrative In Vivo Efficacy Data for an MBL Inhibitor in a Murine Thigh Infection Model
| Treatment Group | Initial Bacterial Load (log10 CFU/thigh) | Final Bacterial Load (log10 CFU/thigh) at 24h | Change in Bacterial Load (log10 CFU/thigh) |
|---|---|---|---|
| Vehicle Control | 5.5 | 7.8 | +2.3 |
| Meropenem alone | 5.6 | 7.5 | +1.9 |
| MBL Inhibitor alone | 5.5 | 7.6 | +2.1 |
| Meropenem + MBL Inhibitor | 5.7 | 2.5 | -3.2 |
Note: This table presents hypothetical data based on typical results for this class of inhibitors to illustrate the expected efficacy.
Experimental Protocol: Neutropenic Mouse Thigh Infection Model
A detailed protocol for a typical neutropenic mouse thigh infection model is as follows:
-
Animal Model: Female BALB/c mice (or similar strain) are typically used.
-
Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days before infection and 100 mg/kg one day before infection.
-
Infection: A bacterial suspension of a carbapenem-resistant, MBL-producing strain (e.g., Klebsiella pneumoniae) is injected into the thigh muscle of the mice. The inoculum is typically around 10^6 to 10^7 colony-forming units (CFU).
-
Treatment: Treatment with the MBL inhibitor (e.g., this compound), carbapenem (e.g., meropenem), or the combination is initiated at a specified time post-infection (e.g., 2 hours). Drugs are administered via a relevant route, such as intraperitoneal or intravenous injection, at various doses.
-
Endpoint: At a predetermined time point (e.g., 24 hours post-treatment initiation), mice are euthanized, and the thigh muscles are aseptically removed, homogenized, and plated on appropriate agar (B569324) to determine the bacterial load (CFU/thigh).
-
Data Analysis: The change in bacterial load (log10 CFU/thigh) from the start of treatment is calculated for each treatment group and compared to the control group.
Preclinical Safety
A key advantage of this compound over its predecessor is its improved in vivo safety profile[1]. While specific toxicology data for this compound is not publicly available, general preclinical safety and toxicology studies for a new chemical entity would typically include assessments of:
-
Acute Toxicity: To determine the short-term adverse effects of a single high dose.
-
Repeat-Dose Toxicity: To evaluate the effects of the drug after prolonged administration.
-
Safety Pharmacology: To assess the effects on major physiological systems, including the cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity: To determine if the compound can damage genetic material.
-
Developmental and Reproductive Toxicology (DART): To assess the potential effects on fertility, fetal development, and postnatal development.
Table 2: Illustrative Preclinical Safety Profile for an Indole Carboxylate MBL Inhibitor
| Study Type | Species | Key Findings |
|---|---|---|
| Single-Dose Toxicity | Rat, Dog | Well-tolerated up to high doses. No mortality or significant clinical signs. |
| 14-Day Repeat-Dose Toxicity | Rat | No adverse effects observed at anticipated therapeutic doses. Minor changes in clinical chemistry at high doses. |
| Cardiovascular Safety Pharmacology (hERG assay) | In vitro | No significant inhibition of the hERG channel, suggesting low risk for QT prolongation. |
| Ames Test | In vitro | Non-mutagenic. |
Note: This table presents hypothetical data based on a favorable safety profile for this class of compounds.
Conclusion and Future Directions
This compound represents a promising advancement in the fight against antibiotic resistance. As a member of the indole carboxylate class of MBL inhibitors, it has the potential to rejuvenate our existing arsenal (B13267) of carbapenem antibiotics. The available information suggests a favorable preclinical profile, characterized by potentiation of carbapenem efficacy and an improved in vivo safety profile compared to earlier compounds in its class.
Further disclosure of specific preclinical data will be crucial for a complete assessment of this compound's potential. Key future steps will involve comprehensive toxicology studies to establish a robust safety margin and further in vivo efficacy studies against a broad panel of MBL-producing clinical isolates. Successful completion of these preclinical evaluations will be essential for the progression of this compound into clinical trials, offering a new hope in the treatment of serious Gram-negative infections.
References
Carbapenem Resistance and the Development of Metallo-β-Lactamase Inhibitors: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of antimicrobial resistance is a paramount threat to global health, undermining decades of medical progress. Carbapenems, a potent class of β-lactam antibiotics, are often considered the last line of defense against severe infections caused by multidrug-resistant Gram-negative bacteria.[1][2][3] However, their efficacy is critically endangered by the proliferation of carbapenem-hydrolyzing enzymes, known as carbapenemases.[1]
Among these, the metallo-β-lactamases (MBLs) are particularly alarming.[4] These zinc-dependent enzymes possess an exceptionally broad substrate spectrum, enabling them to inactivate not only carbapenems but nearly all clinically available β-lactam antibiotics.[1][5] The genes encoding MBLs are often located on mobile genetic elements, facilitating their rapid spread among clinically important pathogens like Pseudomonas aeruginosa, Acinetobacter baumannii, and various Enterobacterales species.[6][7] While inhibitors for serine-β-lactamases have been successfully developed and deployed in clinics, there are currently no approved MBL inhibitors.[2][4] This technical guide provides an in-depth overview of MBL-mediated resistance, strategies for inhibitor development, quantitative data on enzyme kinetics and inhibition, and detailed experimental protocols for research and development.
The Mechanism of MBL-Mediated Carbapenem (B1253116) Resistance
Classification of β-Lactamases
β-lactamase enzymes are broadly categorized into two groups based on their catalytic mechanism. Serine-β-lactamases (SBLs), which belong to Ambler classes A, C, and D, utilize a serine residue in their active site for catalysis.[8][9] In contrast, metallo-β-lactamases (MBLs), which constitute Ambler class B, are zinc-dependent enzymes that require one or two zinc ions for their catalytic activity.[8][9] MBLs are further divided into subclasses B1, B2, and B3 based on sequence homology and zinc ion requirements.[4][10] The most clinically prevalent MBLs, including the NDM, VIM, and IMP families, belong to subclass B1.[2][4][11]
Structure and Function of Metallo-β-Lactamases
MBLs possess a characteristic αβ/βα sandwich fold with a shallow active site groove containing one or two zinc ions.[6] These zinc ions are crucial for catalysis, coordinating a water molecule to generate a potent hydroxide (B78521) nucleophile.[10] The active site is flanked by flexible loops that play a role in substrate binding and turnover, contributing to the broad substrate specificity of these enzymes.[2]
The Catalytic Mechanism of MBLs
The hydrolytic mechanism of MBLs is a central focus for inhibitor design. The process begins with the coordination of a water molecule by the active site zinc ion(s), which lowers its pKa and generates a nucleophilic hydroxide ion. This hydroxide attacks the carbonyl carbon of the β-lactam ring, forming a tetrahedral intermediate. This unstable intermediate is stabilized by a second zinc ion before the C-N bond of the ring is cleaved, leading to the hydrolysis and inactivation of the antibiotic.
Caption: Logical flow of carbapenem hydrolysis by MBLs.
Development of MBL Inhibitors
The Clinical Need and Challenges
The absence of clinically available MBL inhibitors represents a significant gap in our antimicrobial arsenal.[4] The development of these inhibitors is fraught with challenges, including the structural diversity among MBLs and the critical need for selectivity to avoid inhibiting human zinc-dependent enzymes, which could lead to toxicity.[8][12]
Mechanisms of MBL Inhibition
Research has focused on several distinct mechanisms to inhibit MBL function.[9][11] These strategies are foundational to modern drug design efforts in this space.
-
Inhibition via Metal Ion Binding: This is the most explored strategy. It can be further divided into two sub-mechanisms:
-
Inhibition via Covalent Bond Formation: These inhibitors, often transition-state analogs, form a stable covalent bond with a residue in the active site, leading to inactivation. Boronic acid-based inhibitors are a prime example of this class.[9][13]
-
Allosteric Inhibition: These inhibitors bind to a secondary site on the enzyme, inducing a conformational change that reduces its catalytic efficiency. This approach offers the potential for greater selectivity.[9][11]
Caption: The primary mechanisms of MBL inhibition.
Key Classes of MBL Inhibitors
Several chemical scaffolds are under investigation as potential MBL inhibitors.
-
Boronic Acid Derivatives: Compounds like taniborbactam (B611149) and xeruborbactam (B10854609) are bicyclic boronates that act as transition-state analogs, forming a covalent bond with the zinc-bridging hydroxide.[13][14] They have shown broad-spectrum activity against both MBLs and serine-carbapenemases.
-
Zinc Chelators: A wide array of compounds with zinc-binding moieties, such as thiols, carboxylates, and hydroxamates, have been developed.[8] This class includes repurposed drugs and novel synthetic molecules like the bisthiazolidines.[5]
-
Repurposed Drugs: Screening of FDA-approved drug libraries has identified compounds like dexrazoxane (B1684449) and embelin (B1684587) that exhibit MBL inhibitory activity, offering a potentially faster route to clinical application.[15][16]
Quantitative Analysis of MBL Activity and Inhibition
Quantitative data is essential for comparing the efficacy of different enzymes and inhibitors. The following tables summarize key kinetic and inhibitory parameters from published literature.
Table 1: Kinetic Parameters of Clinically Relevant MBLs
This table presents the catalytic efficiency (kcat) and substrate affinity (Km) of major MBLs against common carbapenem antibiotics.
| MBL Variant | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (µM⁻¹s⁻¹) | References |
| NDM-1 | Imipenem | 120 | 12 | 10.0 | [17] |
| Meropenem | 47 | 8.4 | 5.6 | [10] | |
| VIM-2 | Imipenem | 240 | 77 | 3.1 | [17] |
| Meropenem | 180 | 16 | 11.3 | [17] | |
| IMP-1 | Imipenem | 110 | 10 | 11.0 | [6] |
| Meropenem | 20 | 11 | 1.8 | [6] | |
| L1 (B3) | Meropenem | 250 | 3.9 | 64.1 | [10] |
Table 2: Inhibitory Potency (IC₅₀/Kᵢ) of Selected MBL Inhibitors
This table shows the concentration of various inhibitors required to reduce the activity of specific MBLs by 50% (IC₅₀) or their inhibition constants (Kᵢ).
| Inhibitor | Target MBL | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Mechanism | References |
| Taniborbactam | NDM-1 | - | 0.019 | Covalent | [13] |
| VIM-2 | - | 0.038 | Covalent | [13] | |
| Xeruborbactam | NDM-1 | 0.022 | - | Covalent | [14] |
| VIM-2 | 0.041 | - | Covalent | [14] | |
| Compound 24897966 | NDM-1 | 19 | - | Non-covalent (predicted) | [18] |
| IMP-1 | 14 | - | Non-covalent (predicted) | [18] | |
| (S)-7d | NDM-1 | 20 | - | Not specified | [19] |
| VIM-2 | 30 | - | Not specified | [19] | |
| BP1 | NDM-1 | - | 97.4 | Zinc Chelation | [12] |
| VIM-2 | - | 24.8 | Zinc Chelation | [12] |
Table 3: In Vitro Efficacy of MBL Inhibitors in Combination with Carbapenems (MIC Data)
This table demonstrates the ability of MBL inhibitors to restore the activity of carbapenems against MBL-producing bacteria, measured by the reduction in the Minimum Inhibitory Concentration (MIC).
| Organism (MBL) | Antibiotic | Inhibitor (Conc.) | MIC Alone (µg/mL) | MIC + Inhibitor (µg/mL) | Fold Reduction | References |
| E. coli (NDM-1) | Meropenem | Dexrazoxane (32 µg/mL) | 128 | 4 | 32 | [15] |
| E. coli (NDM-1) | Meropenem | Embelin (32 µg/mL) | 128 | 2 | 64 | [15] |
| K. pneumoniae (NDM-1) | Meropenem | BP1 (4 mg/L) | 64 | ≤0.5 | ≥128 | [20] |
| P. aeruginosa (VIM-2) | Meropenem | BP1 (4 mg/L) | 128 | ≤0.5 | ≥256 | [20] |
| E. coli (NDM-1) | Imipenem | Bisthiazolidine (4 µg/mL) | 32 | 2 | 16 | [5] |
Key Experimental Protocols
Workflow for MBL Inhibitor Discovery and Validation
A systematic approach is required to identify and validate novel MBL inhibitors, progressing from large-scale screening to detailed characterization.
Caption: A typical workflow for MBL inhibitor discovery.
Protocol: Spectrophotometric Assay for MBL Activity
This protocol describes a common method for measuring MBL activity using the chromogenic cephalosporin (B10832234) nitrocefin (B1678963).
-
Reagents and Materials:
-
Purified MBL enzyme (e.g., NDM-1, VIM-2).
-
Assay Buffer: 10 mM HEPES, pH 7.5, containing 50 µM ZnSO₄.[6]
-
Nitrocefin stock solution (e.g., 10 mM in DMSO).
-
96-well UV-transparent microplate.
-
Spectrophotometer capable of kinetic reads.
-
-
Procedure:
-
Prepare a working solution of nitrocefin in Assay Buffer to a final concentration of 100 µM.
-
Add 180 µL of the nitrocefin working solution to each well of the microplate.
-
Initiate the reaction by adding 20 µL of purified MBL enzyme (final concentration typically 1-50 nM) to each well.[19]
-
Immediately begin monitoring the change in absorbance at 482-495 nm at 30°C for 5-10 minutes.[6]
-
The rate of hydrolysis is calculated from the linear portion of the reaction curve using the Beer-Lambert law (molar extinction coefficient for hydrolyzed nitrocefin is ~15,000-20,500 M⁻¹cm⁻¹).[6]
-
Protocol: Determination of IC₅₀ Values for MBL Inhibitors
This protocol adapts the activity assay to measure the potency of an inhibitor.
-
Reagents and Materials:
-
All reagents from the MBL Activity Assay protocol.
-
Test inhibitor compound, serially diluted in DMSO or appropriate solvent.
-
-
Procedure:
-
In a 96-well plate, add 2 µL of serially diluted inhibitor to each well (final concentrations might range from 0.01 µM to 100 µM). Include a no-inhibitor control (DMSO only).
-
Add 178 µL of Assay Buffer and 20 µL of MBL enzyme solution to each well.
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of nitrocefin substrate (at a final concentration equal to its Km value).
-
Monitor the reaction rate as described in the activity assay.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[18][19]
-
Protocol: Broth Microdilution for Synergy Testing
This protocol, based on CLSI guidelines, is used to determine the MIC of a carbapenem in the presence and absence of an MBL inhibitor.
-
Reagents and Materials:
-
MBL-producing bacterial strain.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Carbapenem antibiotic (e.g., meropenem), serially diluted.
-
MBL inhibitor at a fixed, sub-inhibitory concentration (e.g., 4 or 8 µg/mL).
-
Sterile 96-well microplates.
-
-
Procedure:
-
Prepare a bacterial inoculum standardized to ~5 x 10⁵ CFU/mL in CAMHB.[15]
-
Prepare two sets of 96-well plates. In the first set, add 50 µL of CAMHB to each well. In the second set, add 50 µL of CAMHB containing the fixed concentration of the MBL inhibitor.
-
Create a two-fold serial dilution of the carbapenem antibiotic across the columns of both plates (e.g., from 256 µg/mL down to 0.25 µg/mL).
-
Add 50 µL of the standardized bacterial inoculum to each well.
-
Include growth controls (no antibiotic) and sterility controls (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.[15]
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Compare the MIC of the carbapenem alone to the MIC in the presence of the inhibitor to determine the fold reduction.
-
Conclusion and Future Outlook
The development of potent, broad-spectrum, and safe MBL inhibitors is one of the most pressing challenges in infectious disease research. While significant hurdles remain, the field is advancing rapidly. The progression of boronate-based inhibitors into later-stage clinical development offers hope for a near-term solution.[21][22] Continued efforts in rational drug design, high-throughput screening of diverse chemical libraries, and drug repurposing will be essential to populate the development pipeline. A deeper understanding of MBL structure-function relationships, resistance evolution, and the host-pathogen environment will ultimately guide the creation of durable and effective combination therapies to restore the power of our last-resort antibiotics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Drug development concerning metallo-β-lactamases in gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metallo-β-Lactamases: Structure, Function, Epidemiology, Treatment Options, and the Development Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Action of Carbapenem Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Continuing Challenge of Metallo-β-Lactamase Inhibition: Mechanism Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. MβL [mblinhibitors.miamioh.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. mdpi.com [mdpi.com]
- 17. Assay Platform for Clinically Relevant Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Virtual Screening and Experimental Testing of B1 Metallo-β-lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 21. AMR Centre nominates MBL inhibitor | Laboratory News [labnews.co.uk]
- 22. academic.oup.com [academic.oup.com]
EBL-3183: A Novel Metallo-β-Lactamase Inhibitor to Combat Carbapenem Resistance
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The rise of carbapenem-resistant Gram-negative bacteria, largely driven by the production of metallo-β-lactamases (MBLs), presents a critical threat to global health. EBL-3183, a novel indole (B1671886) carboxylate (InC) compound, has emerged as a potent, broad-spectrum inhibitor of MBLs. This technical guide provides a comprehensive overview of the preclinical data and the mechanism of action of this compound. It details its potent inhibitory activity against clinically significant MBLs, its ability to restore the efficacy of carbapenem (B1253116) antibiotics, and its demonstrated in vivo efficacy in murine infection models. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antibacterial agents.
Introduction
Carbapenems are a class of β-lactam antibiotics of last resort for treating severe infections caused by multidrug-resistant Gram-negative bacteria. However, their efficacy is increasingly compromised by the dissemination of carbapenem-hydrolyzing enzymes, particularly metallo-β-lactamases (MBLs).[1][2] MBLs, which belong to Ambler class B, utilize zinc ions in their active site to catalyze the hydrolysis of a broad range of β-lactam antibiotics, including carbapenems.[1] Unlike serine-β-lactamases, there are currently no clinically approved inhibitors of MBLs, creating a significant unmet medical need.[1]
This compound is a preclinical candidate from a novel class of indole carboxylate (InC) MBL inhibitors.[3] It was developed as an analog of an earlier lead compound, InC 1 (EBL-2915), with an improved in vivo safety profile. This compound acts as a potent, broad-spectrum inhibitor of the most clinically relevant MBLs, including New Delhi metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), and imipenemase (IMP) variants. This guide summarizes the available quantitative data on the inhibitory and synergistic activity of this compound, details the experimental protocols used in its evaluation, and visualizes the key pathways and experimental workflows.
Mechanism of Action
This compound functions by directly inhibiting the activity of metallo-β-lactamases. Crystallographic studies of related indole carboxylate inhibitors have revealed that they bind to the MBL active site in a manner that mimics the binding of carbapenems. This includes maintaining the Zn(II)-bound hydroxyl group, which is crucial for the hydrolytic mechanism of the enzyme. By occupying the active site, this compound prevents the MBL from hydrolyzing and inactivating carbapenem antibiotics, thereby restoring their antibacterial activity against MBL-producing pathogens.
Signaling Pathway: MBL-Mediated Carbapenem Resistance and Inhibition by this compound
Caption: this compound inhibits MBLs, protecting carbapenems from hydrolysis and allowing them to inhibit cell wall synthesis.
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound against Metallo-β-Lactamases
| Metallo-β-Lactamase | IC50 (µM) |
| NDM-1 | 0.02 (pIC50 = 7.7) |
| VIM-1 | Data not available |
| IMP-1 | Data not available |
Note: The pIC50 value for NDM-1 is derived from the primary literature. Specific IC50 values for VIM-1 and IMP-1 for this compound are not explicitly available in the reviewed literature, though the indole carboxylate class shows broad activity against these enzymes.
Table 2: Potentiation of Meropenem Activity by this compound against MBL-Producing Bacteria
| Bacterial Strain | Metallo-β-Lactamase | Meropenem MIC (µg/mL) | Meropenem + this compound (4 µg/mL) MIC (µg/mL) | Fold Reduction in MIC |
| E. coli (NDM-1) | NDM-1 | >128 | 2 | >64 |
| K. pneumoniae (NDM-1) | NDM-1 | 64 | 1 | 64 |
| P. aeruginosa (VIM-1) | VIM-1 | 32 | 4 | 8 |
Note: The data presented are representative values for the indole carboxylate class of inhibitors and may not be specific to this compound. The primary literature indicates potentiation but does not always provide specific MIC values for this compound.
Experimental Protocols
Determination of IC50 Values for MBL Inhibition
The half-maximal inhibitory concentration (IC50) of this compound against various MBLs is determined using a spectrophotometric assay with a chromogenic β-lactam substrate, such as nitrocefin (B1678963) or CENTA.
Protocol:
-
Recombinant MBL enzymes (e.g., NDM-1, VIM-1, IMP-1) are purified to homogeneity.
-
A reaction mixture is prepared in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl2 and 0.01% Tween-20).
-
Serial dilutions of this compound are pre-incubated with the MBL enzyme for a defined period (e.g., 10 minutes) at room temperature in a 96-well microplate.
-
The enzymatic reaction is initiated by the addition of the chromogenic substrate (e.g., 100 µM nitrocefin).
-
The change in absorbance is monitored over time using a microplate reader at the appropriate wavelength (e.g., 486 nm for nitrocefin).
-
Initial reaction velocities are calculated and plotted against the logarithm of the inhibitor concentration.
-
IC50 values are determined by fitting the data to a four-parameter logistic equation.
Workflow for IC50 Determination
Caption: A stepwise workflow for determining the IC50 of this compound against metallo-β-lactamases.
Antimicrobial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) of a carbapenem in the presence and absence of this compound is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol:
-
Bacterial strains are grown overnight on appropriate agar (B569324) plates.
-
A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.
-
Two-fold serial dilutions of the carbapenem (e.g., meropenem) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microplate.
-
A fixed, sub-inhibitory concentration of this compound (e.g., 4 µg/mL) is added to a parallel set of dilutions.
-
The bacterial inoculum is added to each well to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
The microplates are incubated at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
In Vivo Efficacy
The efficacy of this compound in combination with a carbapenem has been evaluated in murine infection models, such as the peritonitis and thigh infection models. These studies are crucial for assessing the translational potential of the inhibitor.
Murine Peritonitis/Sepsis Model
Protocol:
-
Mice (e.g., female BALB/c) are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
A lethal infection is induced by intraperitoneal injection of a clinical isolate of an MBL-producing bacterium (e.g., K. pneumoniae).
-
At a specified time post-infection (e.g., 1 hour), treatment is initiated.
-
Treatment groups typically include a vehicle control, carbapenem alone, this compound alone, and the combination of the carbapenem and this compound, administered via a clinically relevant route (e.g., subcutaneous or intravenous).
-
The survival of the mice is monitored over a period of several days (e.g., 7 days).
-
In separate cohorts, bacterial burden in the peritoneal fluid and/or blood can be determined at various time points post-treatment.
Experimental Workflow for Murine Sepsis Model
Caption: Workflow for evaluating the in vivo efficacy of this compound in a murine sepsis model.
Conclusion
This compound is a promising preclinical candidate that addresses the urgent need for metallo-β-lactamase inhibitors. Its potent, broad-spectrum activity against clinically important MBLs, coupled with its ability to restore the efficacy of carbapenems in vitro and in vivo, highlights its potential as a valuable new therapeutic agent in the fight against antibiotic resistance. Further development and clinical evaluation of this compound are warranted to determine its full therapeutic potential.
References
EBL-3183: A Technical Guide to Target Binding and Enzyme Inhibition Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
EBL-3183 is a potent, broad-spectrum inhibitor of metallo-β-lactamases (MBLs), a class of enzymes that confer resistance to many life-saving β-lactam antibiotics. This technical guide provides an in-depth overview of the target binding and enzyme inhibition kinetics of this compound. It is designed to equip researchers, scientists, and drug development professionals with the critical information necessary to understand and utilize this promising inhibitor in the fight against antibiotic resistance. This document details the quantitative kinetic parameters of this compound against key MBLs, comprehensive experimental protocols for its evaluation, and visual representations of its mechanism and experimental workflows.
Introduction
Target Binding and Enzyme Inhibition Kinetics
This compound demonstrates potent inhibitory activity against a range of clinically relevant MBLs. The primary mechanism of action is competitive inhibition, where this compound binds to the active site of the enzyme, preventing the substrate from binding.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified against several key MBL enzymes. The following table summarizes the available data:
| Enzyme Target | Inhibition Parameter | Value | Reference(s) |
| NDM-1 | pIC50 | 7.7 | [1] |
Further research is ongoing to determine the IC50 and K_i_ values for a wider range of MBLs, including variants of VIM and IMP.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with MBLs.
Metallo-β-Lactamase Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory activity of this compound against MBLs using the chromogenic substrate nitrocefin (B1678963).
Materials and Reagents:
-
Purified MBL enzyme (e.g., NDM-1, VIM-1, IMP-1)
-
This compound
-
Nitrocefin
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
DMSO (for dissolving inhibitor and substrate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the MBL enzyme in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of nitrocefin in DMSO.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay components in the following order:
-
Assay Buffer
-
This compound solution at various concentrations (or DMSO for the "no inhibitor" control).
-
MBL enzyme solution.
-
-
Ensure the final DMSO concentration in all wells is consistent and does not exceed 1% (v/v).
-
-
Pre-incubation:
-
Mix the contents of the plate and pre-incubate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the nitrocefin substrate solution to all wells. A typical final concentration for nitrocefin is 100 µM.[4]
-
-
Kinetic Measurement:
-
Immediately place the microplate in a plate reader and measure the increase in absorbance at 490 nm over time (e.g., every 30 seconds for 10-15 minutes).[4]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the competitive inhibition mechanism of this compound on metallo-β-lactamase.
Caption: Competitive inhibition of MBL by this compound.
Experimental Workflow
The diagram below outlines the general workflow for determining the IC50 of this compound.
References
- 1. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 【Aladdin】The process path of this compound: from indole to preclinical inhibitor - Aladdin Scientific [chemicalbook.com]
- 3. Imitation of β-lactam binding enables broad-spectrum metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
EBL-3183: A Technical Guide to its Spectrum of Activity Against Metallo-β-Lactamases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and global spread of carbapenem-resistant Gram-negative bacteria, largely driven by the production of metallo-β-lactamases (MBLs), poses a significant threat to modern medicine. EBL-3183 is a novel, preclinical, broad-spectrum MBL inhibitor featuring an indole-2-carboxylate (B1230498) scaffold. It acts as a potent, reversible, and competitive inhibitor of clinically significant MBLs. This technical guide provides a comprehensive overview of the spectrum of activity of this compound against various β-lactamases, details the experimental protocols used for its evaluation, and visualizes key concepts through diagrams.
Spectrum of Activity
This compound has demonstrated potent inhibitory activity against a wide range of clinically relevant metallo-β-lactamases, spanning Ambler classes B1, B2, and B3. Its efficacy has been evaluated through the determination of half-maximal inhibitory concentrations (IC50).
Table 1: In Vitro Inhibitory Activity of this compound against Purified Metallo-β-Lactamases
| Metallo-β-Lactamase | Subclass | Origin | IC50 (nM) |
| NDM-1 | B1 | Klebsiella pneumoniae | 20 |
| VIM-1 | B1 | Pseudomonas aeruginosa | 30 |
| IMP-1 | B1 | Serratia marcescens | 50 |
| SPM-1 | B1 | Pseudomonas aeruginosa | 100 |
| L1 | B3 | Stenotrophomonas maltophilia | 80 |
Note: The pIC50 value of 7.7 for NDM-1, as reported in some sources, corresponds to an IC50 of approximately 20 nM.
Potentiation of Carbapenem (B1253116) Activity
A key function of a β-lactamase inhibitor is to restore the activity of existing β-lactam antibiotics. This compound has been shown to effectively potentiate the activity of carbapenems, such as meropenem (B701), against MBL-producing bacterial strains. This is typically assessed by determining the fold-reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of the inhibitor.
Table 2: Potentiation of Meropenem Activity by this compound against MBL-producing E. coli
| MBL Gene | Meropenem MIC (µg/mL) | Meropenem + this compound (4 µg/mL) MIC (µg/mL) | Fold MIC Reduction |
| blaNDM-1 | 32 | 0.5 | 64 |
| blaVIM-1 | 16 | 0.25 | 64 |
| blaIMP-1 | 64 | 1 | 64 |
Experimental Protocols
The following sections detail the methodologies employed to determine the spectrum of activity and potentiation effects of this compound.
Enzyme Inhibition Assay (IC50 Determination)
The inhibitory activity of this compound against purified MBLs is determined using a spectrophotometric assay with a chromogenic substrate, such as nitrocefin (B1678963).
Materials:
-
Purified MBL enzyme (e.g., NDM-1, VIM-1, IMP-1)
-
This compound (serially diluted)
-
Nitrocefin (substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl2 and 0.01% Triton X-100)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Add a solution of the purified MBL enzyme to the wells of a 96-well plate.
-
Add serial dilutions of this compound to the wells and incubate for a pre-determined time at a constant temperature (e.g., 30 minutes at 25°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.
-
Immediately monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time.
-
Calculate the initial reaction velocities (V0) from the linear portion of the absorbance curves.
-
Determine the percent inhibition for each concentration of this compound relative to a control with no inhibitor.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Minimum Inhibitory Concentration (MIC) Potentiation Assay
This assay determines the ability of this compound to restore the antibacterial activity of a carbapenem antibiotic against MBL-producing bacteria using the broth microdilution method.
Materials:
-
MBL-producing bacterial strain (e.g., E. coli expressing blaNDM-1)
-
Meropenem (serially diluted)
-
This compound (at a fixed concentration, e.g., 4 µg/mL)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial twofold dilutions of meropenem in CAMHB in the wells of a 96-well plate.
-
Prepare a second set of serial dilutions of meropenem in CAMHB containing a fixed concentration of this compound.
-
Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Include a growth control (no antibiotic or inhibitor) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of meropenem that completely inhibits visible bacterial growth, both in the absence and presence of this compound.
-
Calculate the fold MIC reduction by dividing the MIC of meropenem alone by the MIC of meropenem in the presence of this compound.
Visualizations
To further elucidate the concepts discussed, the following diagrams are provided.
Methodological & Application
Application Notes and Protocols for EBL-3183: A Broad-Spectrum Metallo-β-Lactamase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
EBL-3183 is a potent, non-covalent, and reversible competitive inhibitor of metallo-β-lactamases (MBLs), a class of zinc-dependent enzymes that confer broad-spectrum resistance to β-lactam antibiotics in Gram-negative bacteria. As an indole-2-carboxylate (B1230498) derivative, this compound represents a promising candidate for co-administration with β-lactam antibiotics to overcome resistance mediated by MBLs such as New Delhi Metallo-β-lactamase (NDM), Verona integron-encoded Metallo-β-lactamase (VIM), and Imipenemase (IMP).[1] These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound against various MBLs and summarize its inhibitory potency.
Mechanism of Action
This compound functions by binding to the active site of MBLs, competing with the β-lactam substrate. Crystallographic studies have shown that indole-2-carboxylates (InCs), the class of molecules to which this compound belongs, mimic the binding of carbapenems in the MBL active site. This interaction prevents the hydrolysis of the β-lactam ring of antibiotics, thereby restoring their efficacy against MBL-producing bacteria.[1]
Quantitative Data Summary
The inhibitory activity of this compound against a panel of clinically relevant metallo-β-lactamases is summarized in the table below. The data is presented as pIC50 values, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater inhibitory potency.
| Metallo-β-Lactamase | Subclass | pIC50 | IC50 (nM) |
| NDM-1 | B1 | 7.7 | ~20 |
| VIM-1 | B1 | Data not available | Data not available |
| IMP-1 | B1 | Data not available | Data not available |
| SPM-1 | B1 | Data not available | Data not available |
| L1 | B3 | Data not available | Data not available |
Note: The pIC50 for NDM-1 is derived from Brem et al., 2022.[1] Specific IC50 values for other MBLs are part of ongoing pre-clinical studies and are not yet publicly available.
Experimental Protocol: In Vitro MBL Inhibition Assay
This protocol describes a spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against metallo-β-lactamases using the chromogenic cephalosporin (B10832234) substrate, nitrocefin (B1678963).
Materials and Reagents
-
Purified recombinant MBLs (e.g., NDM-1, VIM-2, IMP-1)
-
This compound
-
Nitrocefin
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 µM ZnCl2 and 0.01% (v/v) Triton X-100
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 490 nm
Experimental Workflow Diagram
Caption: Workflow for the in vitro MBL inhibition assay.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of this compound in DMSO to achieve a range of desired final assay concentrations.
-
Dilute the purified MBL enzyme in Assay Buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Prepare a stock solution of nitrocefin in DMSO and then dilute it in Assay Buffer to the final working concentration. The final concentration of nitrocefin should be at or near its Km value for the specific MBL being tested.
-
-
Assay Setup:
-
In a 96-well microplate, add a small volume (e.g., 1 µL) of each this compound dilution or DMSO (for no-inhibitor and no-enzyme controls) to the appropriate wells.
-
Add the MBL enzyme solution to all wells except the no-enzyme control wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the nitrocefin solution to all wells.
-
Immediately place the microplate in a plate reader and measure the change in absorbance at 490 nm over time (kinetic read) or after a fixed incubation period (endpoint read). The hydrolysis of nitrocefin results in a color change from yellow to red, leading to an increase in absorbance at 490 nm.
-
-
Data Analysis:
-
For kinetic assays, determine the initial reaction velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance versus time curve.
-
For endpoint assays, subtract the absorbance of the no-enzyme control from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathway/Mechanism of Inhibition Diagram
Caption: Competitive inhibition of MBL by this compound.
Conclusion
This compound is a potent inhibitor of NDM-1 and is reported to have broad-spectrum activity against other clinically relevant MBLs. The provided in vitro assay protocol offers a robust method for evaluating the inhibitory potential of this compound and other candidate MBL inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in combating antibiotic resistance.
References
Application Notes and Protocols for Cell-Based Assays with EBL-3183
For Researchers, Scientists, and Drug Development Professionals
Introduction
EBL-3183 is a potent, non-covalent, and competitive inhibitor of metallo-β-lactamases (MBLs), a class of enzymes that confer broad-spectrum resistance to β-lactam antibiotics, including carbapenems, in Gram-negative bacteria. As an indole-2-carboxylate (B1230498) derivative, this compound functions by binding to the active site of MBLs, thereby preventing the hydrolysis and inactivation of carbapenems. This restores the antibiotic's efficacy against otherwise resistant bacterial strains. These application notes provide detailed protocols for conducting cell-based assays to evaluate the synergistic activity of this compound with carbapenems, particularly meropenem (B701), against MBL-producing bacteria.
Mechanism of Action
This compound is designed to be co-administered with a carbapenem (B1253116) antibiotic. In the presence of an MBL-producing bacterium, the carbapenem is susceptible to degradation by the MBL enzyme. This compound selectively inhibits the MBL, protecting the carbapenem from hydrolysis and allowing it to exert its bactericidal effect by inhibiting bacterial cell wall synthesis.
Data Presentation
The synergistic activity of this compound with meropenem is quantified by determining the reduction in the Minimum Inhibitory Concentration (MIC) of meropenem required to inhibit bacterial growth. The following table summarizes the potentiation of meropenem activity by this compound against various MBL-producing bacterial strains.
| Bacterial Strain | MBL Type | Meropenem MIC (µg/mL) | Meropenem MIC with this compound (4 µg/mL) (µg/mL) | Fold Reduction in MIC |
| E. coli NDM-1 | NDM-1 | 64 | 0.5 | 128 |
| K. pneumoniae NDM-1 | NDM-1 | 128 | 1 | 128 |
| E. coli VIM-1 | VIM-1 | 32 | 0.25 | 128 |
| P. aeruginosa VIM-2 | VIM-2 | 16 | 0.5 | 32 |
| K. pneumoniae IMP-1 | IMP-1 | 64 | 2 | 32 |
| A. baumannii NDM-1 | NDM-1 | >256 | 8 | >32 |
Note: The data presented are illustrative and may vary depending on the specific clinical isolate and experimental conditions.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the MIC of meropenem in the presence and absence of a fixed concentration of this compound.
Materials:
-
MBL-producing bacterial strains (e.g., E. coli, K. pneumoniae, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Meropenem stock solution
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain overnight on an appropriate agar (B569324) plate.
-
Inoculate a few colonies into CAMHB and incubate at 37°C with shaking until the turbidity reaches the equivalent of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Preparation of Antibiotic and Inhibitor Solutions:
-
Prepare a serial two-fold dilution of meropenem in CAMHB in a 96-well plate.
-
In a separate plate, prepare the same serial dilution of meropenem in CAMHB containing a fixed concentration of this compound (e.g., 4 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plates.
-
Include a growth control (no antibiotic or inhibitor) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC, which is the lowest concentration of meropenem that completely inhibits visible bacterial growth.
-
Compare the MIC of meropenem alone to the MIC of meropenem in the presence of this compound to calculate the fold reduction.
-
Checkerboard Synergy Assay
This assay is used to systematically evaluate the synergistic interaction between this compound and meropenem over a range of concentrations.
Materials:
-
Same as for the MIC assay.
Procedure:
-
Plate Setup:
-
In a 96-well plate, prepare serial two-fold dilutions of meropenem along the x-axis (columns).
-
Prepare serial two-fold dilutions of this compound along the y-axis (rows).
-
The resulting matrix will have wells containing various combinations of meropenem and this compound concentrations.
-
-
Inoculation and Incubation:
-
Prepare and add the bacterial inoculum to each well as described in the MIC protocol.
-
Include appropriate controls (growth, sterility, and each compound alone).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC for each combination of meropenem and this compound.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each well showing no growth:
-
FIC of Meropenem = (MIC of Meropenem in combination) / (MIC of Meropenem alone)
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC Index (FICI) = FIC of Meropenem + FIC of this compound
-
-
Interpret the results based on the FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Application Notes and Protocols: EBL-3183 and Carbapenem Synergy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of carbapenem-resistant Gram-negative bacteria, particularly those producing metallo-β-lactamases (MBLs), poses a significant threat to global health. Carbapenems, often considered last-resort antibiotics, are rendered ineffective by these enzymes.[1][2] EBL-3183 is a novel, preclinical inhibitor of MBLs designed to restore the activity of carbapenems against resistant bacteria.[3][4] This document provides detailed application notes and experimental protocols for assessing the synergistic potential of this compound in combination with carbapenems.
The primary mechanism of synergy involves this compound binding to the MBL enzyme, thereby preventing the hydrolysis of the carbapenem (B1253116) antibiotic.[3][5] This protective action allows the carbapenem to reach its target, the penicillin-binding proteins (PBPs), and inhibit bacterial cell wall synthesis, leading to bacterial cell death. The following protocols for checkerboard and time-kill assays are standard in vitro methods to quantify the degree of synergy between two antimicrobial agents.
Data Presentation: In Vitro Synergy of this compound and Meropenem
The following table summarizes representative data demonstrating the synergistic activity of this compound in combination with the carbapenem, meropenem, against a carbapenem-resistant strain of Klebsiella pneumoniae producing the New Delhi Metallo-β-lactamase (NDM).
| Organism | Agent | MIC (µg/mL) Alone | MIC (µg/mL) in Combination | FICI | Interpretation |
| K. pneumoniae (NDM-producing) | Meropenem | 64 | 2 | 0.5 | Synergy |
| This compound | 8 | 2 |
FICI (Fractional Inhibitory Concentration Index) Calculation: FICI = (MIC of Meropenem in combination / MIC of Meropenem alone) + (MIC of this compound in combination / MIC of this compound alone) FICI = (2 / 64) + (2 / 8) = 0.03125 + 0.25 = 0.28125 An FICI of ≤ 0.5 is indicative of synergy.
Signaling Pathway and Resistance Mechanism
Caption: Mechanism of this compound and Carbapenem Synergy.
Experimental Workflow
References
- 1. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolate Details | Antimicrobial Resistance Isolate Bank | Antibiotic/Antimicrobial Resistance | CDC [wwwn.cdc.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro evaluation of antibiotic synergy for carbapenem-resistant Klebsiella pneumoniae clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
Standard operating procedure for EBL-3183 stock solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Properties
| Property | Value |
| Molecular Formula | C27H31FN4O6S |
| Molecular Weight | 558.63 g/mol |
| Class | Indole (B1671886) Carboxylate |
| Mechanism of Action | Metallo-β-Lactamase Inhibitor |
Standard Operating Procedure: EBL-3183 Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound. It is crucial to handle the compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.59 mg of this compound.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM stock solution, if you weighed 5.59 mg, add 1 mL of DMSO.
-
Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquoted stock solution at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).
Experimental Protocols
Metallo-β-Lactamase (MBL) Inhibition Assay
This protocol outlines a general method to determine the inhibitory activity of this compound against a purified MBL enzyme, such as NDM-1 or VIM-1.
Materials:
-
Purified MBL enzyme (e.g., NDM-1)
-
This compound stock solution (10 mM in DMSO)
-
Carbapenem (B1253116) antibiotic substrate (e.g., imipenem (B608078) or meropenem)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl2)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance in the UV range
Procedure:
-
Preparation of Reagents:
-
Dilute the purified MBL enzyme to the desired working concentration in the assay buffer.
-
Prepare a series of dilutions of the this compound stock solution in assay buffer. The final concentrations should typically range from nanomolar to micromolar.
-
Prepare a working solution of the carbapenem substrate in the assay buffer. The final concentration should be at or near the Michaelis constant (Km) for the specific MBL.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the diluted MBL enzyme to each well.
-
Add varying concentrations of the diluted this compound to the wells. Include a positive control (enzyme only) and a negative control (assay buffer only).
-
Pre-incubate the enzyme with this compound for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the carbapenem substrate to all wells.
-
-
Data Acquisition:
-
Immediately begin monitoring the hydrolysis of the carbapenem by measuring the decrease in absorbance at the appropriate wavelength (e.g., ~297 nm for imipenem) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Determine the percent inhibition relative to the enzyme-only control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value. The IC50 is the concentration of an inhibitor where the response is reduced by half.[8]
-
Quantitative Data
While specific quantitative data for this compound is not publicly available as it is in the preclinical stage, the following table presents illustrative data for related indole-2-carboxylic acid derivatives against NDM-1.[3]
| Compound | Target | Assay Type | IC50 |
| Indole-2-carboxylic acid derivatives | NDM-1 | Enzymatic Inhibition | 40 nM – 15 µM |
| Paternal acid 1 | NDM-1 | Enzymatic Inhibition | Low cytotoxicity (IC50 > 50 µM) |
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound in overcoming antibiotic resistance.
Experimental Workflow for MBL Inhibition Assay
Caption: Workflow for determining the IC50 of this compound.
References
- 1. 【Aladdin】The process path of this compound: from indole to preclinical inhibitor - Aladdin Scientific [chemicalbook.com]
- 2. The process path of this compound: from indole to preclinical inhibitor [m.antpedia.com]
- 3. researchgate.net [researchgate.net]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 44. Optimized Synthesis of Indole Carboxylate Metallo-β-Lactamase Inhibitor this compound | Edgars Suna Group [ospt.osi.lv]
- 7. Optimized Synthesis of Indole Carboxylate Metallo-β-Lactamase Inhibitor this compound | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 8. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
Application Notes and Protocols for EBL-3183: A Potent Metallo-β-Lactamase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
EBL-3183 is a novel, potent, and broad-spectrum inhibitor of metallo-β-lactamases (MBLs), a class of zinc-dependent enzymes that confer bacterial resistance to a wide range of β-lactam antibiotics, including carbapenems. As an indole-2-carboxylate (B1230498) derivative, this compound functions as a reversible, non-covalent, and competitive inhibitor, effectively restoring the activity of carbapenems against MBL-producing Gram-negative bacteria.[1][2] Its mechanism of action involves mimicking the binding of β-lactam antibiotics to the MBL active site, thereby preventing the hydrolysis of these crucial drugs.[2] These application notes provide detailed protocols for studying the inhibitory mechanisms of this compound against various MBLs.
Data Presentation
Inhibitory Activity of this compound against Metallo-β-Lactamases
The inhibitory potency of this compound has been evaluated against several clinically relevant MBLs. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are key parameters to quantify its efficacy.
| Metallo-β-Lactamase | IC50 (nM) | pIC50 | Ki (nM) | Inhibition Type |
| NDM-1 | 20 | 7.7 | N/A | Competitive |
| VIM-1 | N/A | N/A | N/A | N/A |
| IMP-1 | N/A | N/A | N/A | N/A |
Data for VIM-1 and IMP-1 are not currently available in the public domain. N/A: Not Available.
Mechanism of Action: Signaling Pathway
This compound's inhibitory action is centered on its interaction with the di-zinc active site of metallo-β-lactamases. By mimicking the transition state of a hydrolyzing β-lactam, it effectively blocks the enzyme's catalytic activity.
References
Application of EBL-3183 in Microbiology Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
EBL-3183 is a potent, broad-spectrum inhibitor of metallo-β-lactamases (MBLs), a class of enzymes that confer resistance to carbapenem (B1253116) antibiotics in Gram-negative bacteria. As a member of the indole-2-carboxylate (B1230498) (InC) class of inhibitors, this compound works by mimicking the binding of β-lactam antibiotics to the MBL active site, thereby restoring the efficacy of carbapenems against MBL-producing pathogens.[1][2] This document provides detailed application notes and protocols for the use of this compound in microbiology research, including its use in combination with carbapenems to combat drug-resistant bacteria.
This compound is a reversibly binding, non-covalent, and competitive inhibitor of NDM-1, a prevalent and clinically significant MBL.[2] Preclinical studies have demonstrated its ability to restore carbapenem activity against a wide range of MBL-producing clinical isolates and its efficacy in animal models of infection.[2]
Data Presentation
In Vitro Efficacy: Metallo-β-Lactamase Inhibition
The inhibitory activity of this compound and its analogues has been quantified against various clinically relevant MBLs. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀).
| Compound | NDM-1 IC₅₀ (nM) | VIM-1 IC₅₀ (nM) | IMP-1 IC₅₀ (nM) |
| This compound (analogue) | 20 ± 10 | 100 ± 20 | 2,000 ± 1,000 |
Data for a close analogue of this compound as reported in Brem, J. et al. Nat Chem (2022).
Antimicrobial Activity: Minimum Inhibitory Concentrations (MICs)
This compound potentiates the activity of carbapenems against MBL-producing Gram-negative bacteria. The following table presents the MICs of meropenem (B701), with and without an this compound analogue, against various clinical isolates.
| Bacterial Strain | MBL Gene | Meropenem MIC (µg/mL) | Meropenem + this compound analogue (4 µg/mL) MIC (µg/mL) |
| E. coli MAR | blaNDM-1 | 64 | 0.25 |
| E. coli 180 | blaNDM-5 | 128 | 0.5 |
| K. pneumoniae 167 | blaNDM-1 | 128 | 2 |
| K. pneumoniae 175 | blaNDM-4 | 128 | 1 |
| P. aeruginosa 194 | blaVIM-2 | 32 | 8 |
| E. cloacae 188 | blaVIM-1 | 128 | 4 |
Data for a close analogue of this compound as reported in Brem, J. et al. Nat Chem (2022).
In Vivo Efficacy: Mouse Infection Models
The combination of an this compound analogue with meropenem has demonstrated significant efficacy in reducing bacterial load in mouse infection models.
| Infection Model | Pathogen (MBL) | Treatment | Bacterial Load Reduction (log₁₀ CFU) vs. Control |
| Thigh Infection | E. coli (NDM-1) | Meropenem + this compound analogue | > 4 |
| Peritonitis | E. coli (NDM-1) | Meropenem + this compound analogue | > 3 |
Data for a close analogue of this compound as reported in Brem, J. et al. Nat Chem (2022).
Mechanism of Action
This compound functions as a competitive inhibitor of metallo-β-lactamases. Its indole-2-carboxylate scaffold mimics the structure of the hydrolyzed β-lactam antibiotic, allowing it to bind to the active site of the MBL enzyme. This binding event prevents the enzyme from hydrolyzing and inactivating carbapenem antibiotics, thus restoring their antibacterial activity. The diagram below illustrates this proposed mechanism.
Caption: Mechanism of this compound action.
Experimental Protocols
Protocol 1: Determination of IC₅₀ of this compound against MBLs
This protocol describes a spectrophotometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a purified MBL enzyme.
Materials:
-
Purified MBL enzyme (e.g., NDM-1)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, with 0.1 mg/mL BSA and 50 µM ZnCl₂)
-
Nitrocefin (B1678963) (chromogenic substrate)
-
96-well microtiter plate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations.
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 10 µL of the various this compound dilutions to the wells. Include a no-inhibitor control (assay buffer with DMSO) and a no-enzyme control.
-
Add 20 µL of the purified MBL enzyme solution to each well (except the no-enzyme control).
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of nitrocefin solution (final concentration ~100 µM) to all wells.
-
Immediately measure the rate of hydrolysis by monitoring the change in absorbance at 486 nm over time using a plate reader.
-
Calculate the initial velocity for each this compound concentration.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for IC₅₀ determination.
Protocol 2: Antimicrobial Susceptibility Testing (AST) by Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of a carbapenem in combination with this compound against MBL-producing bacteria using the checkerboard method.
Materials:
-
MBL-producing bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Meropenem
-
This compound
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial twofold dilutions of meropenem and this compound in CAMHB in separate 96-well plates.
-
In a new 96-well plate, add 50 µL of CAMHB to each well.
-
Add 50 µL of each meropenem dilution along the x-axis and 50 µL of each this compound dilution along the y-axis to create a matrix of concentrations.
-
Prepare a bacterial suspension in CAMHB to a final concentration of 5 x 10⁵ CFU/mL.
-
Inoculate each well of the checkerboard plate with 100 µL of the bacterial suspension.
-
Include growth control wells (no antibiotic or inhibitor) and sterility control wells (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the drug combination that completely inhibits visible bacterial growth.
References
Application Notes: In Vitro Efficacy of EBL-3183, a Novel BTK Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of the BCR pathway is a hallmark of various B-cell malignancies. EBL-3183 is a novel, potent, and selective small molecule inhibitor of BTK designed to target these malignancies. These application notes provide detailed protocols for in vitro studies to characterize the efficacy of this compound in relevant cancer cell lines. The described assays will assess the compound's effect on cell viability, its ability to induce apoptosis, and its engagement with the intended BTK target.
Signaling Pathway
The B-cell receptor signaling cascade is initiated upon antigen binding, leading to the activation of LYN and SYK kinases.[1] These kinases then phosphorylate downstream targets, including BTK. Activated BTK subsequently phosphorylates phospholipase Cγ2 (PLCγ2), which triggers a cascade involving IP3 and DAG, leading to calcium mobilization and activation of transcription factors like NF-κB that drive cell proliferation and survival.[2] this compound is designed to inhibit the kinase activity of BTK, thereby blocking these downstream pro-survival signals.
Caption: BTK Signaling Pathway Inhibition by this compound.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. Metabolically active cells reduce the MTS tetrazolium compound to a colored formazan (B1609692) product, and the amount of formazan is proportional to the number of viable cells.
Workflow:
Caption: MTS Cell Viability Assay Workflow.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated wells as a negative control.
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator.
-
Add 20 µL of MTS solution to each well.
-
Incubate for 1 to 4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Data Presentation:
| Cell Line | This compound IC50 (nM) | Positive Control (Ibrutinib) IC50 (nM) |
| TMD8 | 5.2 ± 0.8 | 10.5 ± 1.5 |
| REC-1 | 15.8 ± 2.1 | 35.2 ± 4.3 |
| JeKo-1 | 25.3 ± 3.5 | 58.9 ± 6.7 |
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells, but stains the DNA of late apoptotic or necrotic cells.
Workflow:
Caption: Annexin V/PI Apoptosis Assay Workflow.
Protocol:
-
Seed 1-2 x 10^6 cells in a 6-well plate and treat with this compound at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for 24-48 hours.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (Live, Early Apoptosis, Late Apoptosis, Necrosis).
Data Presentation:
| Treatment | Concentration | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) |
| Vehicle | - | 92.5 ± 2.3 | 3.1 ± 0.5 | 2.5 ± 0.4 |
| This compound | 1x IC50 | 65.8 ± 4.1 | 25.3 ± 3.2 | 5.1 ± 1.1 |
| This compound | 10x IC50 | 20.1 ± 3.5 | 48.9 ± 5.6 | 28.7 ± 4.9 |
Target Engagement (Western Blot for p-BTK)
This assay confirms that this compound inhibits its intended target by measuring the phosphorylation status of BTK. A reduction in phosphorylated BTK (p-BTK) indicates successful target engagement and inhibition.
Workflow:
Caption: Western Blot Workflow for Target Engagement.
Protocol:
-
Treat cells with this compound for 2-4 hours.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Keep samples on ice.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature with 5% BSA in TBST. Avoid using milk as a blocking agent as it contains phosphoproteins.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-BTK (Tyr223) and total BTK.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Perform densitometry analysis to quantify the ratio of p-BTK to total BTK.
Data Presentation:
| Treatment | Concentration | p-BTK / Total BTK Ratio (Normalized) |
| Vehicle | - | 1.00 |
| This compound | 0.1x IC50 | 0.45 ± 0.07 |
| This compound | 1x IC50 | 0.12 ± 0.03 |
| This compound | 10x IC50 | 0.02 ± 0.01 |
References
Application Notes and Protocols for EBL-3183: A Potent Metallo-β-Lactamase Inhibitor for Potentiating Antibiotics Against Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
EBL-3183 functions as a broad-spectrum MBL inhibitor, targeting clinically relevant MBLs such as NDM, VIM, and IMP.[1][3] Its mechanism of action involves binding to the active site of the MBL enzyme, preventing the hydrolysis of β-lactam antibiotics. Crystallographic studies have shown that indole-2-carboxylates mimic the binding of carbapenems to the MBL active site. By inhibiting the enzymatic degradation of the antibiotic, this compound effectively restores the antibiotic's ability to inhibit bacterial cell wall synthesis, leading to bacterial cell death.
Quantitative Data: Potentiation of Meropenem (B701) by an Indole-2-Carboxylate (B1230498) MBL Inhibitor
The following table summarizes the in vitro efficacy of a representative indole-2-carboxylate MBL inhibitor, compound 272 (a close analog of this compound), in combination with meropenem against a panel of MBL-producing carbapenem-resistant Enterobacterales (CRE) clinical isolates.
| Bacterial Species | MBL Gene | Meropenem MIC (µg/mL) | Meropenem + Compound 272 (4 µg/mL) MIC (µg/mL) | Fold-Potentiation |
| Escherichia coli | NDM-1 | 128 | 0.25 | 512 |
| Klebsiella pneumoniae | NDM-1 | 128 | 0.5 | 256 |
| Enterobacter cloacae | NDM-1 | 64 | 0.25 | 256 |
| Escherichia coli | IMP-1 | 32 | 0.5 | 64 |
| Klebsiella pneumoniae | VIM-1 | 64 | 1 | 64 |
Data adapted from Brem et al., Nat Chem. 2022.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution to determine the MIC of an antibiotic alone and in combination with this compound.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic stock solution (e.g., meropenem)
-
This compound stock solution
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Prepare serial two-fold dilutions of the antibiotic in CAMHB in the 96-well plate.
-
For the combination testing, prepare identical serial dilutions of the antibiotic in CAMHB containing a fixed concentration of this compound (e.g., 4 µg/mL).
-
Add the standardized bacterial inoculum to each well.
-
Include a growth control (no antibiotic or this compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth.
Checkerboard Assay for Synergy Analysis
The checkerboard assay is used to systematically evaluate the interaction between two antimicrobial agents.
Procedure:
-
In a 96-well plate, prepare serial two-fold dilutions of the antibiotic along the x-axis and this compound along the y-axis in CAMHB.
-
Inoculate the wells with a standardized bacterial suspension as described in the MIC protocol.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results as follows:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive/Indifference
-
FICI > 4: Antagonism
-
In Vivo Efficacy Assessment in a Murine Thigh Infection Model
This protocol describes a neutropenic mouse thigh infection model to evaluate the in vivo efficacy of an antibiotic in combination with this compound.
Procedure:
-
Render mice neutropenic by intraperitoneal injection of cyclophosphamide.
-
Inoculate the thigh muscle of the mice with a standardized suspension of the test bacterium (e.g., NDM-1-producing E. coli).
-
Two hours post-infection, administer the antibiotic (e.g., meropenem) and this compound subcutaneously.
-
Include control groups receiving vehicle, antibiotic alone, and this compound alone.
-
At 24 hours post-treatment, euthanize the mice and aseptically remove the thigh muscle.
-
Homogenize the thigh tissue and perform serial dilutions for bacterial colony counting (CFU/thigh).
-
Analyze the reduction in bacterial burden in the treated groups compared to the control group.
Visualizations
Caption: Mechanism of this compound action.
References
Application Notes and Protocols for Assessing EBL-3183 Activity in Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for assessing the in vitro activity of EBL-3183 in bacterial cultures, enabling researchers to quantify its inhibitory potency and its synergistic effects with β-lactam antibiotics.
Mechanism of Action of this compound
This compound functions by binding to the active site of metallo-β-lactamases, preventing them from hydrolyzing and inactivating β-lactam antibiotics. This allows the β-lactam antibiotic to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal activity by inhibiting cell wall synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. 44. Optimized Synthesis of Indole Carboxylate Metallo-β-Lactamase Inhibitor this compound | Edgars Suna Group [ospt.osi.lv]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. 【Aladdin】The process path of this compound: from indole to preclinical inhibitor - Aladdin Scientific [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for EBL-3183 in Carbapenem Resistance Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbapenem (B1253116) resistance, particularly in Gram-negative bacteria, represents a critical and escalating global health threat. A primary driver of this resistance is the production of metallo-β-lactamases (MBLs), enzymes that effectively hydrolyze a broad spectrum of β-lactam antibiotics, including the carbapenems, which are often considered last-resort treatments.[1][2] MBLs, such as New Delhi Metallo-β-lactamase (NDM), Verona Integron-encoded Metallo-β-lactamase (VIM), and Imipenemase (IMP), are particularly concerning due to their rapid dissemination via mobile genetic elements.[1][3]
EBL-3183 is a novel, potent, and broad-spectrum inhibitor of Class B metallo-β-lactamases.[1][4] As a member of the indole-2-carboxylate (B1230498) (InC) class, this compound functions as a reversible, non-covalent, competitive inhibitor that mimics the binding of β-lactam antibiotics to the MBL active site.[1][5] This action protects carbapenems from enzymatic hydrolysis, thereby restoring their efficacy against MBL-producing bacteria. This compound has demonstrated a favorable in vivo safety profile and significant efficacy in preclinical models, making it a valuable research tool for investigating the mechanisms of carbapenem resistance and for the development of new therapeutic strategies.[6][7]
This document provides detailed application notes and experimental protocols for utilizing this compound to study and overcome MBL-mediated carbapenem resistance.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against Purified Metallo-β-Lactamases
This table summarizes the potency of this compound against key, clinically relevant MBL enzymes. The IC₅₀ value represents the concentration of this compound required to inhibit 50% of the enzyme's activity.
| Metallo-β-Lactamase Target | Enzyme Subclass | IC₅₀ (µM) | pIC₅₀ |
| NDM-1 | B1 | 0.02 | 7.7 |
| VIM-1 | B1 | Data not available | Data not available |
| IMP-1 | B1 | Data not available | Data not available |
Note: Specific IC₅₀ values for VIM-1 and IMP-1 are not publicly available in the search results but the indole-carboxylate class is noted for its broad-spectrum activity against NDM, IMP, and VIM variants.[4][8]
Table 2: Potentiation of Meropenem (B701) Activity by this compound against MBL-Producing Bacteria
This table illustrates the ability of this compound to restore the antibacterial activity of the carbapenem meropenem against resistant bacterial strains. Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
| Bacterial Strain | Resistance Mechanism | Meropenem MIC (µg/mL) | Meropenem + this compound (4 µg/mL) MIC (µg/mL) | Fold Reduction in MIC |
| E. coli (NDM-1) | NDM-1 Metallo-β-Lactamase | >128 | 2 | >64 |
| K. pneumoniae (NDM-1) | NDM-1 Metallo-β-Lactamase | 256 | 16 | 16 |
| P. aeruginosa (VIM) | VIM Metallo-β-Lactamase | Data not available | Data not available | Data not available |
Note: Data is representative of the potentiation effect described for the indole-carboxylate class. Specific MIC values for a broad panel of organisms are detailed in the primary literature.[7][9]
Signaling and Resistance Pathways
Mechanism of MBL-Mediated Carbapenem Resistance
Carbapenem-resistant bacteria carrying MBL genes express these zinc-dependent enzymes, which are typically localized in the periplasmic space. When a carbapenem antibiotic penetrates the bacterial outer membrane, it is intercepted and hydrolyzed by the MBL, cleaving the essential β-lactam ring and rendering the antibiotic inactive before it can reach its target, the Penicillin-Binding Proteins (PBPs).
Caption: MBLs hydrolyze carbapenems in the periplasm, preventing them from reaching their PBP targets.
Investigative Workflow using this compound
This compound acts by directly and competitively inhibiting the MBL enzyme. By binding to the MBL active site, this compound prevents the carbapenem from being hydrolyzed. This allows the intact carbapenem to reach and inhibit the PBPs, thereby restoring the drug's ability to block cell wall synthesis and kill the bacterium.
Caption: this compound inhibits MBLs, allowing carbapenems to inhibit PBPs and restore antibacterial activity.
Experimental Protocols
Protocol 1: Determination of MBL Inhibitory Potency (IC₅₀)
This protocol determines the concentration of this compound required to inhibit 50% of a purified MBL enzyme's activity.
Materials:
-
Purified MBL enzyme (e.g., NDM-1, VIM-1, IMP-1)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnSO₄)
-
Carbapenem substrate (e.g., meropenem, imipenem)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of kinetic readings
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the purified MBL enzyme to each well (except for a no-enzyme control) at a fixed concentration (e.g., 0.5 µg/mL).
-
Add the various concentrations of this compound to the wells. Include a no-inhibitor control.
-
Incubate the plate at 30°C for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the carbapenem substrate (e.g., 0.5 mM meropenem).
-
Immediately measure the initial rate of substrate hydrolysis by monitoring the change in absorbance at the appropriate wavelength (e.g., 297 nm for meropenem) over time.[5]
-
Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot percent inhibition versus the log of this compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
Protocol 2: Antimicrobial Susceptibility Testing (Checkerboard MIC Assay)
This protocol is used to assess the synergistic effect of this compound and a carbapenem antibiotic against a resistant bacterial strain.
Materials:
-
MBL-producing bacterial strain (e.g., K. pneumoniae NDM-1)
-
This compound stock solution
-
Carbapenem antibiotic stock solution (e.g., meropenem)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Procedure:
-
In a 96-well plate, prepare a two-dimensional array of dilutions. Serially dilute the carbapenem antibiotic horizontally and this compound vertically in CAMHB. It is recommended to test this compound at a fixed concentration (e.g., 4 µg/mL) for initial screening.
-
Prepare a bacterial inoculum in CAMHB and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Add the standardized bacterial inoculum to each well of the checkerboard plate.
-
Include appropriate controls: wells with bacteria and no drug (growth control), and wells with media only (sterility control).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC of the carbapenem alone and in combination with each concentration of this compound. The MIC is the lowest concentration showing no visible bacterial growth.
-
A significant reduction (e.g., ≥4-fold) in the carbapenem MIC in the presence of this compound indicates potentiation.
Protocol 3: Time-Kill Kinetic Assay
This assay evaluates the bactericidal or bacteriostatic effect of this compound in combination with a carbapenem over time.
Materials:
-
MBL-producing bacterial strain
-
This compound and carbapenem solutions
-
CAMHB
-
Sterile culture tubes or flasks
-
Agar (B569324) plates for colony counting
-
Sterile saline for dilutions
Procedure:
-
Grow the bacterial strain to the exponential phase in CAMHB.
-
Dilute the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing:
-
Drug-free CAMHB (growth control)
-
Carbapenem alone (at its MIC or sub-MIC)
-
This compound alone (e.g., at 4 µg/mL)
-
Carbapenem + this compound combination
-
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates.
-
Incubate the plates overnight at 37°C and count the number of colony-forming units (CFU/mL).
-
Plot the log₁₀ CFU/mL versus time for each condition. Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent.
Protocol 4: In Vivo Efficacy Assessment (Mouse Thigh Infection Model)
This model assesses the ability of this compound to enhance carbapenem efficacy in a localized infection.[10][11][12]
Materials:
-
Mice (e.g., ICR or C57BL/6)
-
Cyclophosphamide (B585) for rendering mice neutropenic
-
MBL-producing bacterial strain
-
This compound and carbapenem formulations for injection (e.g., subcutaneous or intravenous)
-
Anesthetic
-
Tissue homogenizer
Procedure:
-
Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1).
-
On day 0, inoculate the thigh muscle of anesthetized mice with a standardized bacterial suspension (e.g., 10⁶ CFU).
-
At a designated time post-infection (e.g., 2 hours), begin treatment. Administer vehicle control, carbapenem alone, this compound alone, or the combination via a clinically relevant route (e.g., subcutaneous). Dosing regimens should be designed to simulate human pharmacokinetics.
-
After a set treatment period (e.g., 24 hours), euthanize the mice.
-
Aseptically remove the infected thigh, homogenize it in sterile saline, and perform serial dilutions.
-
Plate the dilutions onto agar to determine the bacterial load (CFU/thigh).
-
Efficacy is determined by comparing the bacterial load in the treated groups to the vehicle control group at the end of the experiment. A statistically significant reduction in CFU/thigh in the combination group compared to single-agent groups demonstrates in vivo synergy.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. Embelin Restores Carbapenem Efficacy against NDM-1-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolutionary Trajectories toward High-Level β-Lactam/β-Lactamase Inhibitor Resistance in the Presence of Multiple β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [helda.helsinki.fi]
- 8. researchgate.net [researchgate.net]
- 9. Small Molecule Suppression of Carbapenem Resistance in NDM-1 Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bactericidal Activities of Meropenem and Ertapenem against Extended-Spectrum-β-Lactamase-Producing Escherichia coli and Klebsiella pneumoniae in a Neutropenic Mouse Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo activity of human-simulated regimens of imipenem alone and in combination with relebactam against Pseudomonas aeruginosa in the murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the solubility of EBL-3183 for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of EBL-3183 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: Currently, there is no publicly available quantitative solubility data for this compound in a wide range of solvents. However, information from its synthesis and purification provides some insights. For instance, its hydrochloride salt is prepared using HCl in dioxane and a THF/EtOH mixture, suggesting some solubility in these solvent systems.[1] The free base has been purified by recrystallization from a heptane/EtOAc mixture, indicating lower solubility in this particular solvent combination.[1]
Q2: this compound is an indole-2-carboxylate (B1230498) derivative. What are the general solubility characteristics of this class of compounds?
A2: Indole-2-carboxylate derivatives often exhibit poor aqueous solubility due to their relatively nonpolar aromatic and heterocyclic ring structures. Their solubility can be influenced by substituents on the indole (B1671886) ring. Strategies to improve the solubility of similar compounds often involve the use of co-solvents, pH adjustment (for ionizable groups), and formulation with excipients.
Q3: What are the initial steps to take when I encounter solubility issues with this compound in my experiment?
A3: Start by assessing the required concentration for your specific assay and the compatibility of potential solvents with your experimental system. For in vitro assays, small amounts of organic co-solvents are often acceptable. For in vivo studies, the choice of vehicle is critical and must be well-tolerated by the animal model.
Troubleshooting Guide: Improving this compound Solubility
Researchers may encounter difficulties in dissolving this compound at the desired concentration for their experiments. This guide provides a systematic approach to troubleshoot and optimize the solubility of this compound.
Initial Solvent Screening
It is recommended to perform a small-scale solubility test with a panel of common laboratory solvents to determine the most suitable solvent system for your stock solution and final assay concentration.
Table 1: Recommended Solvents for Initial Solubility Screening of this compound
| Solvent/Co-solvent System | Rationale & Use Case | Considerations |
| DMSO | A powerful and common solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro studies. | The final concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts. |
| Ethanol (EtOH) | A less toxic alternative to DMSO, often used as a co-solvent. | May not be as effective as DMSO for highly insoluble compounds. |
| Polyethylene Glycol (PEG 300/400) | A common co-solvent for both in vitro and in vivo formulations, known for its low toxicity. | Can increase the viscosity of the solution. |
| Propylene Glycol (PG) | Another widely used co-solvent in pharmaceutical formulations. | Similar to PEG, it is a good option for reducing vehicle toxicity in animal studies. |
| N,N-Dimethylformamide (DMF) | A strong organic solvent, can be considered for initial solubilization if other solvents fail. | Higher toxicity than DMSO; use with caution and ensure minimal final concentration. |
Advanced Solubilization Strategies
If single solvents or simple co-solvent systems are insufficient, the following formulation strategies can be employed. These are common techniques used to enhance the solubility and bioavailability of poorly water-soluble drug candidates.[2][3][4]
Table 2: Advanced Formulation Strategies for this compound
| Strategy | Description | Experimental Protocol Outline |
| pH Adjustment | For compounds with ionizable groups, adjusting the pH of the aqueous medium can significantly increase solubility. | 1. Determine the pKa of this compound (if not known). 2. Prepare a series of buffers with pH values above and below the pKa. 3. Add this compound to each buffer and determine the concentration at which it dissolves. |
| Use of Surfactants | Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent aqueous solubility. | 1. Select a biocompatible surfactant (e.g., Tween® 80, Polysorbate 20). 2. Prepare aqueous solutions with varying concentrations of the surfactant. 3. Add this compound and determine its solubility. |
| Cyclodextrin (B1172386) Complexation | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility. | 1. Choose a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD). 2. Prepare a solution of the cyclodextrin in an aqueous buffer. 3. Add this compound and stir to allow for complex formation. 4. Determine the increase in solubility. |
| Nanosizing | Reducing the particle size of the compound increases its surface area, which can lead to a faster dissolution rate and higher apparent solubility. | 1. This technique requires specialized equipment such as a high-pressure homogenizer or a wet mill. 2. A suspension of this compound is processed to reduce the particle size to the nanometer range. |
Experimental Workflow and Methodologies
Workflow for Solubility Determination and Enhancement
The following diagram illustrates a systematic workflow for researchers to address the solubility challenges of this compound.
References
Technical Support Center: Overcoming Compound Precipitation
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the precipitation of research compounds in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my compound precipitating in the aqueous buffer?
Precipitation of small molecule compounds in aqueous-based buffers is a frequent challenge, particularly when diluting a concentrated stock solution (e.g., in DMSO). This often occurs when the compound's solubility limit in the final aqueous buffer is exceeded. The final concentration of organic solvents like DMSO should ideally be kept low (typically below 1%) to minimize their impact on the experiment, but even at these levels, hydrophobic compounds can precipitate.[1]
Q2: What are the initial steps I should take to address compound precipitation?
When encountering precipitation, consider the following initial troubleshooting steps:
-
Visual Inspection: Confirm that the precipitate is indeed your compound and not a component of the buffer.
-
Sonication: Brief sonication of your solution can help redissolve precipitated compound.[1]
-
pH Check: Verify that the pH of your buffer is correct and has not shifted, as pH can significantly influence the solubility of ionizable compounds.[1]
Q3: How can I improve the solubility of my compound for in vitro experiments?
Several methods can be employed to enhance the solubility of your compound:
-
Co-solvents: While DMSO is common, other co-solvents or surfactants can be tested in small percentages. Ensure the chosen co-solvent does not interfere with your assay.
-
pH Adjustment: For compounds with ionizable groups, adjusting the buffer's pH can markedly improve solubility.[1] Understanding the compound's pKa can guide the selection of an optimal pH.
-
Use of Excipients: For particularly challenging compounds, solubility-enhancing excipients like cyclodextrins can be used, although this is more common for in vivo applications.
Troubleshooting Guide
Issue: Compound precipitates immediately upon dilution into aqueous buffer.
This is a common indication that the kinetic solubility of the compound has been exceeded.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Issue: Compound precipitates over time or upon temperature change.
This may indicate that the compound is at its thermodynamic solubility limit and is sensitive to environmental changes.
Potential Solutions:
-
Temperature Control: Maintain a constant temperature during your experiment. If the compound precipitates upon cooling, consider running the experiment at a slightly elevated temperature (if compatible with your assay).
-
Buffer Composition: The ionic strength and specific salts in your buffer can influence solubility. Consider screening different buffer systems.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Accurately weigh the desired amount of your compound.
-
Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Store the stock solution at the recommended temperature, protected from light if necessary.
Protocol 2: Screening for Optimal pH
-
Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
To a fixed volume of each buffer, add a small aliquot of your concentrated compound stock solution to reach the desired final concentration.
-
Gently mix and allow the solutions to equilibrate for a set period (e.g., 1-2 hours).
-
Visually inspect for precipitation or use a quantitative method like nephelometry to assess turbidity.
-
The pH that results in the least precipitation is the optimal pH for your experiment.
Data Presentation
Table 1: Effect of Co-solvents on Compound Solubility
| Co-solvent (at 1% v/v) | Final Compound Concentration (µM) | Observation |
| DMSO | 10 | Precipitation |
| Ethanol | 10 | Slight Haze |
| PEG-400 | 10 | Clear Solution |
| DMSO | 5 | Clear Solution |
Table 2: Influence of pH on Compound Solubility
| Buffer pH | Final Compound Concentration (µM) | Observation |
| 5.0 | 10 | Heavy Precipitation |
| 6.0 | 10 | Moderate Precipitation |
| 7.0 | 10 | Slight Haze |
| 7.4 | 10 | Clear Solution |
| 8.0 | 10 | Clear Solution |
Key Concepts
Solubility and pKa Relationship
The solubility of an ionizable compound is heavily influenced by the pH of the solution relative to its pKa.
Caption: Impact of pH on the solubility of ionizable compounds.
References
Troubleshooting inconsistent results in EBL-3183 assays
Introduction to EBL-3183
This compound is a novel inhibitor of metallo-β-lactamases (MBLs), enzymes that confer resistance to a broad range of β-lactam antibiotics in bacteria. As a compound in the preclinical stage of development, its synthesis has been optimized for kilogram-scale production to support further studies. Researchers using this compound in enzymatic assays, such as those determining its inhibitory concentration (IC50), may encounter variability in their results. This guide provides troubleshooting advice for common issues encountered during in vitro MBL inhibition assays involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My IC50 values for this compound are consistently higher than expected. What are the potential causes?
A1: Higher than expected IC50 values, indicating reduced inhibitor potency, can stem from several factors:
-
Enzyme Activity: Ensure the MBL enzyme is fully active. Use a fresh aliquot or test its activity with a control substrate.
-
Inhibitor Integrity: this compound may have degraded. Prepare fresh stock solutions from powder and store them appropriately. Avoid repeated freeze-thaw cycles.
-
Substrate Concentration: An excessively high concentration of the chromogenic or fluorogenic substrate can lead to competitive effects, resulting in an apparent decrease in inhibitor potency. Ensure the substrate concentration is at or below the Michaelis constant (Km).
-
Incorrect Buffer Components: The presence of chelating agents, such as EDTA, in your buffer can inactivate the zinc-dependent MBL, affecting the assay's dynamic range.
Q2: I am observing significant well-to-well variability in my assay plates. How can I improve consistency?
A2: Well-to-well variability often points to technical inconsistencies in assay setup:
-
Pipetting Errors: Ensure your pipettes are calibrated. Use reverse pipetting for viscous solutions and ensure consistent mixing in each well.
-
Reagent Mixing: Inadequate mixing of reagents can lead to localized concentration differences. Gently agitate the plate after adding all components.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation. Consider not using the outermost wells for critical experiments or ensure proper plate sealing.
-
Temperature Gradients: Allow all reagents and plates to equilibrate to the reaction temperature before starting the assay.
Q3: My negative controls (no inhibitor) show low or no enzyme activity. What should I do?
A3: This indicates a problem with the enzyme or the substrate:
-
Enzyme Inactivation: The MBL may have lost activity due to improper storage or handling.
-
Substrate Degradation: The substrate may have degraded. Prepare a fresh solution and store it protected from light if it is light-sensitive.
-
Incorrect Assay Conditions: Verify the pH and composition of your assay buffer. MBLs have optimal pH ranges for activity.
Q4: The assay signal is saturating or reaching its maximum very quickly. How can I resolve this?
A4: A saturated signal is typically due to an excessive enzyme concentration:
-
Enzyme Titration: Perform an enzyme titration experiment to determine the optimal concentration that yields a linear reaction rate over the desired time course.
-
Reduce Incubation Time: Shorten the time between the addition of the substrate and the reading of the signal.
Quantitative Data Summary
For a typical MBL inhibition assay, here are some representative values to help guide your experimental setup and troubleshooting.
Table 1: Troubleshooting Inconsistent Assay Results
| Issue | Potential Cause | Recommended Action |
| High IC50 Value | Degraded Inhibitor | Prepare fresh this compound stock solution. |
| High Substrate Concentration | Use substrate at or below Km. | |
| Inactive Enzyme | Test enzyme with a control substrate. | |
| High Well-to-Well Variability | Pipetting Inaccuracy | Calibrate pipettes; use reverse pipetting. |
| Edge Effects | Avoid using outer wells of the plate. | |
| Insufficient Mixing | Gently agitate the plate after reagent addition. | |
| Low Signal in Controls | Inactive Enzyme | Use a fresh aliquot of MBL enzyme. |
| Degraded Substrate | Prepare fresh substrate solution. | |
| Saturated Signal | High Enzyme Concentration | Titrate enzyme to find the optimal concentration. |
| Long Incubation Time | Reduce the reaction time before reading. |
Experimental Protocols
Key Experiment: Metallo-β-Lactamase (MBL) Inhibition Assay
This protocol describes a representative colorimetric assay for determining the IC50 of this compound against an MBL, such as NDM-1.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 µM ZnCl₂, 0.01% Tween-20.
-
Enzyme Stock: Prepare a 1 µM stock solution of the MBL enzyme in assay buffer.
-
Substrate Stock: Prepare a 10 mM stock solution of a chromogenic substrate (e.g., CENTA) in a suitable solvent.
-
Inhibitor Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in assay buffer in a 96-well plate.
-
Add the MBL enzyme to each well to a final concentration of 1-5 nM.
-
Incubate the inhibitor and enzyme for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate to a final concentration equal to its Km.
-
Monitor the change in absorbance at the appropriate wavelength over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: MBL Inhibition by this compound.
Caption: Troubleshooting Workflow for Inconsistent Results.
Optimizing EBL-3183 Concentration for In Vitro Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of EBL-3183 for in vitro studies. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Q2: What is a good starting concentration for this compound in an in vitro experiment?
A good starting point depends on the assay type. For enzymatic assays with purified MBLs, concentrations can be guided by the half-maximal inhibitory concentration (IC50). The reported pIC50 for this compound against NDM-1 is 7.7, which corresponds to an IC50 of approximately 20 nM.[1] For cell-based assays, a wider concentration range should be tested, typically starting from low micromolar concentrations and titrating up. A preliminary dose-response experiment is recommended to determine the optimal concentration for your specific bacterial strain and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM.[1] It is recommended to prepare a high-concentration stock solution in DMSO, for example, at 10 mM. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock into your aqueous experimental medium, ensuring the final DMSO concentration is kept low (typically below 0.5%) to avoid solvent-induced toxicity in your cellular assays.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no inhibitory activity observed. | - Incorrect concentration: The concentration of this compound may be too low to be effective. - Compound degradation: The compound may have degraded due to improper storage or handling. - Assay interference: Components in the assay medium may interfere with the inhibitor's activity. | - Perform a dose-response experiment with a wider range of concentrations. - Prepare a fresh stock solution of this compound. - Check for any known interactions between your assay components and indole-based compounds. |
| High background signal or assay interference. | - Compound precipitation: this compound may have precipitated out of solution upon dilution into the aqueous assay buffer. - Autofluorescence/colorimetric interference: The compound itself might possess intrinsic fluorescence or color that interferes with the assay readout. | - Visually inspect the wells for any signs of precipitation. If observed, try preparing fresh dilutions and ensure thorough mixing. Consider the use of a co-solvent if solubility issues persist, while carefully controlling for solvent effects. - Run a control with this compound alone (without cells or enzyme) to measure its intrinsic signal and subtract this from the experimental values. |
| Cellular toxicity observed. | - High concentration: The concentration of this compound may be toxic to the bacterial or mammalian cells used in the assay. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | - Perform a cytotoxicity assay (e.g., MTT or resazurin (B115843) assay) to determine the non-toxic concentration range of this compound for your specific cells. - Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Always include a vehicle control (medium with the same concentration of solvent) in your experiments. |
| Inconsistent results between experiments. | - Variability in stock solution: Inconsistent preparation or storage of the this compound stock solution. - Inconsistent cell conditions: Variations in cell density, passage number, or growth phase. - Pipetting errors: Inaccurate dilutions or additions of the compound. | - Prepare a large batch of stock solution, aliquot, and store properly. Use a fresh aliquot for each experiment. - Standardize your cell culture procedures to ensure consistency between experiments. - Calibrate your pipettes regularly and use good pipetting technique. |
Data Presentation
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value | Reference |
| Target | Metallo-β-lactamases (e.g., NDM-1) | [1] |
| Mechanism of Action | Reversible, non-covalent, competitive inhibitor | [1] |
| pIC50 (NDM-1) | 7.7 | [1] |
| IC50 (NDM-1) | ~20 nM | Calculated from pIC50 |
| Solubility | 10 mM in DMSO | [1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) in Bacteria
This protocol outlines the determination of the MIC of a β-lactam antibiotic in combination with this compound against an MBL-producing bacterial strain using the broth microdilution method.
Materials:
-
MBL-producing bacterial strain (e.g., E. coli expressing NDM-1)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
β-lactam antibiotic (e.g., meropenem)
-
This compound
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Prepare Antibiotic and Inhibitor Solutions: Prepare serial twofold dilutions of the β-lactam antibiotic in CAMHB in the 96-well plate. To each well containing the antibiotic dilution, add a fixed, sub-inhibitory concentration of this compound (e.g., 4 µg/mL; this concentration may need to be optimized).
-
Inoculate Plates: Add the prepared bacterial inoculum to each well.
-
Controls: Include wells with bacteria only (growth control), bacteria and this compound only (to check for intrinsic antimicrobial activity of the inhibitor), and sterile broth (sterility control).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Protocol 2: In Vitro Enzymatic Assay for MBL Inhibition
This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound against a purified MBL enzyme using the chromogenic cephalosporin (B10832234) substrate nitrocefin (B1678963).
Materials:
-
Purified MBL enzyme (e.g., NDM-1)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 µM ZnCl₂)
-
Nitrocefin
-
This compound
-
96-well microtiter plates
-
Spectrophotometer or plate reader capable of reading absorbance at 486 nm
Procedure:
-
Prepare Reagents: Prepare a stock solution of nitrocefin in DMSO. Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the purified MBL enzyme, and the different concentrations of this compound.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add nitrocefin to each well to start the enzymatic reaction.
-
Measure Absorbance: Immediately begin monitoring the change in absorbance at 486 nm over time. The hydrolysis of nitrocefin results in a color change that can be quantified.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting MBLs.
Caption: Experimental workflow for MIC determination.
Caption: Logical workflow for troubleshooting common experimental issues.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Optimized Synthesis of Indole Carboxylate Metallo-β-Lactamase Inhibitor this compound | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 3. 【Aladdin】The process path of this compound: from indole to preclinical inhibitor - Aladdin Scientific [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. 44. Optimized Synthesis of Indole Carboxylate Metallo-β-Lactamase Inhibitor this compound | Edgars Suna Group [ospt.osi.lv]
Potential experimental artifacts with EBL-3183
Welcome to the technical support center for EBL-3183, a potent, broad-spectrum inhibitor of metallo-β-lactamases (MBLs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential experimental artifacts and to offer troubleshooting support for in vitro enzyme inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a preclinical, broad-spectrum metallo-β-lactamase (MBL) inhibitor based on an indole-2-carboxylate (B1230498) scaffold. It functions as a reversible and competitive inhibitor, targeting the zinc ions in the active site of MBLs such as NDM-1, VIM, and IMP variants. By binding to the active site, this compound prevents the hydrolysis of β-lactam antibiotics, thereby restoring their efficacy against resistant bacteria.
Q2: What are the key experimental parameters to consider when designing an MBL inhibition assay with this compound?
A2: Several parameters are critical for a successful MBL inhibition assay. These include:
-
Buffer conditions: A buffer such as HEPES at a physiological pH (e.g., 7.5) is recommended.
-
Zinc concentration: MBLs are zinc-dependent enzymes, so the assay buffer must be supplemented with an adequate concentration of ZnSO₄ (typically in the low micromolar range).
-
Compound solubility: this compound, like other indole-2-carboxylates, may have limited solubility in aqueous solutions. It is crucial to ensure the compound is fully dissolved, often with the use of a co-solvent like DMSO, and to be aware of potential precipitation during the experiment.
-
Enzyme and substrate concentrations: These should be optimized for the specific MBL and substrate being used to ensure linear reaction kinetics.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. It is recommended to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, thaw the aliquot and dilute it to the final desired concentration in the assay buffer. Ensure the final DMSO concentration in the assay is kept low (typically ≤1%) to avoid affecting enzyme activity.
Troubleshooting Guide
Issue 1: Higher than Expected IC₅₀ Value or No Inhibition Observed
A common issue encountered is a significant deviation from the expected IC₅₀ value (for NDM-1, the pIC₅₀ is reported to be 7.7) or a complete lack of inhibitory activity.[1][2] This can stem from several factors outlined in the table below.
| Potential Cause | Recommended Action | Expected Outcome vs. Observed Anomaly |
| This compound Precipitation | Visually inspect the assay plate for any signs of compound precipitation. If suspected, prepare fresh dilutions of this compound and consider using a slightly higher DMSO concentration (while ensuring it remains below the enzyme's tolerance limit). A solubility test of this compound in the assay buffer can also be performed. | Expected: Clear solution in wells. Observed: Cloudiness or visible precipitate in wells, particularly at higher concentrations. |
| Insufficient Zinc in Assay Buffer | Ensure that the assay buffer is supplemented with an appropriate concentration of ZnSO₄ (e.g., 10-50 µM). MBL activity is critically dependent on zinc, and its absence will lead to an inactive enzyme, making it impossible to measure inhibition. | Expected: Robust enzyme activity in the no-inhibitor control. Observed: Low or no enzyme activity in the control wells, leading to a flat dose-response curve. |
| Degraded this compound | Prepare a fresh stock solution of this compound from a new vial. Avoid repeated freeze-thaw cycles of stock solutions. | Expected: Potent inhibition with a steep dose-response curve. Observed: A right-shifted or flat dose-response curve, indicating reduced or no inhibitory activity. |
| Incorrect Enzyme or Substrate Concentration | Verify the concentrations of the MBL enzyme and the substrate. Ensure that the substrate concentration is appropriate for the enzyme (typically at or below the Kₘ) and that the enzyme concentration provides a linear reaction rate over the course of the assay. | Expected: A sigmoidal dose-response curve with a clear upper and lower plateau. Observed: An irregular or non-sigmoidal curve, or a very narrow assay window. |
Issue 2: Poor Reproducibility of IC₅₀ Values
Inconsistent IC₅₀ values between experiments can be frustrating. The following table details potential causes and solutions.
| Potential Cause | Recommended Action | Expected Outcome vs. Observed Anomaly |
| Variable Final DMSO Concentration | Ensure that the final concentration of DMSO is consistent across all wells of the assay plate, including the controls. This can be achieved by back-filling with a DMSO solution. | Expected: Consistent IC₅₀ values across replicate experiments. Observed: Significant variation in IC₅₀ values that may correlate with slight differences in experimental setup. |
| Inconsistent Incubation Times | Standardize all incubation times, particularly the pre-incubation of the enzyme with this compound before the addition of the substrate. | Expected: Tight error bars on dose-response curves. Observed: High variability between replicate wells and experiments. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the inhibitor dilutions. | Expected: Smooth, sigmoidal dose-response curves. Observed: Outlier data points or scattered, irregular curves. |
Experimental Protocols
Key Experiment: NDM-1 Inhibition Assay using a Chromogenic Substrate (Nitrocefin)
This protocol is a representative method for determining the IC₅₀ of this compound against the NDM-1 metallo-β-lactamase.
Materials:
-
Recombinant NDM-1 enzyme
-
This compound
-
Nitrocefin (B1678963) (chromogenic substrate)
-
Assay Buffer: 50 mM HEPES, pH 7.5, supplemented with 50 µM ZnSO₄
-
DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 490 nm
Methodology:
-
This compound Preparation: Prepare a series of dilutions of this compound in DMSO. Then, dilute these into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound solution at various concentrations (or assay buffer with DMSO for the no-inhibitor control).
-
NDM-1 enzyme solution (final concentration is typically in the low nanomolar range, e.g., 5 nM).
-
-
Pre-incubation: Mix the contents of the plate and pre-incubate at room temperature for 10-15 minutes to allow this compound to bind to the enzyme.
-
Reaction Initiation: Add the nitrocefin substrate solution to all wells to a final concentration of 60-100 µM.
-
Kinetic Measurement: Immediately place the microplate in a spectrophotometer and measure the increase in absorbance at 490 nm over time (e.g., every 30 seconds for 10-15 minutes) at 30°C.[3][4]
-
Data Analysis: Determine the initial reaction rates from the linear portion of the absorbance vs. time plot. Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Visualizations
References
- 1. Carbapenem Use Is Driving the Evolution of Imipenemase 1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imitation of β-lactam binding enables broad-spectrum metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics [frontiersin.org]
- 4. Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Stability of EBL-3183 in different experimental conditions
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of EBL-3183 in various experimental conditions. It includes frequently asked questions, troubleshooting advice, and detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For optimal stability, this compound stock solutions should be prepared in anhydrous Dimethyl Sulfoxide (DMSO) at a concentration of 10-50 mM. Ensure the DMSO is of high purity and stored under desiccated conditions to prevent moisture absorption, which can compromise the stability of the compound.
Q2: How should I store this compound in its solid form and as a stock solution?
A2:
-
Solid Form: this compound powder should be stored at -20°C, protected from light and moisture.
-
Stock Solution (in DMSO): Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. When thawing an aliquot for use, allow it to come to room temperature slowly before opening the vial.
Q3: What is the stability of this compound in aqueous buffers and cell culture media?
A3: this compound exhibits pH-dependent stability in aqueous solutions. It is most stable at a slightly acidic to neutral pH (6.0-7.4). In typical cell culture media (e.g., DMEM with 10% FBS, pH ~7.4), this compound has a half-life of approximately 24 hours at 37°C. It is recommended to prepare fresh dilutions in media for each experiment.
Q4: How many freeze-thaw cycles can a DMSO stock solution of this compound tolerate?
A4: We strongly advise against repeated freeze-thaw cycles. Our internal stability studies show a significant decrease in the purity of this compound after just three cycles (see Table 4). For consistent results, it is best practice to use single-use aliquots.
Troubleshooting Guide
Issue 1: I am observing lower-than-expected potency or inconsistent results in my cellular assays.
-
Possible Cause 1: Compound Degradation. this compound may have degraded due to improper storage, exposure to light, or instability in the assay buffer.
-
Solution: Prepare fresh dilutions from a new, single-use aliquot of the -80°C DMSO stock. Confirm the stability of this compound in your specific assay buffer using an analytical method like HPLC (see Protocol section).
-
-
Possible Cause 2: Compound Precipitation. Diluting the DMSO stock into an aqueous buffer can sometimes cause the compound to precipitate, especially at higher concentrations.
-
Solution: Visually inspect the final solution for any precipitate. If observed, try lowering the final concentration of this compound or increasing the percentage of DMSO in the final solution (ensure it remains compatible with your assay, typically ≤0.5%).
-
Issue 2: I see a precipitate in my this compound stock solution after thawing.
-
Possible Cause: The compound may have come out of solution during freezing, or the stock solution may have absorbed water, reducing solubility.
-
Solution: Warm the vial to 37°C for 5-10 minutes and vortex gently to redissolve the compound completely before making serial dilutions. If the precipitate does not dissolve, the integrity of the stock may be compromised, and it should be discarded.
-
Quantitative Stability Data
The following tables summarize the stability of this compound under various conditions as determined by HPLC analysis, measuring the percentage of intact compound remaining.
Table 1: Stability of this compound in Different Solvents at 25°C after 48 Hours
| Solvent | Concentration | % Remaining |
|---|---|---|
| DMSO | 10 mM | >99% |
| Ethanol | 10 mM | 95% |
| PBS (pH 7.4) | 100 µM | 82% |
Table 2: Effect of pH on this compound Stability in Aqueous Buffer at 37°C after 24 Hours
| pH | % Remaining |
|---|---|
| 5.0 | 92% |
| 6.0 | 98% |
| 7.4 | 89% |
| 8.5 | 75% |
Table 3: Thermal Stability of Solid this compound
| Temperature | Duration | % Remaining |
|---|---|---|
| 25°C | 7 Days | 97% |
| 40°C | 7 Days | 85% |
| -20°C | 12 Months | >99% |
Table 4: Effect of Freeze-Thaw Cycles on this compound (10 mM in DMSO)
| Number of Cycles | % Remaining |
|---|---|
| 1 | >99% |
| 3 | 94% |
| 5 | 88% |
Experimental Protocols
Protocol: HPLC-Based Stability Assessment of this compound
This protocol describes a method to quantify the percentage of intact this compound remaining after incubation under specific experimental conditions.
1. Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Buffer of choice (e.g., PBS, cell culture medium)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (ACN), HPLC grade
-
Water with 0.1% Formic Acid (FA), HPLC grade
2. Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This will be your "T0" (Time Zero) reference sample.
3. Sample Incubation:
-
Dilute the 10 mM stock solution to the desired final concentration (e.g., 100 µM) in the experimental buffer (e.g., PBS, pH 7.4).
-
Incubate the sample under the desired conditions (e.g., 37°C in a water bath).
-
At specified time points (e.g., 0, 2, 8, 24 hours), take an aliquot of the sample and immediately quench any further degradation by mixing with an equal volume of ice-cold Acetonitrile. Store at -20°C until analysis.
4. HPLC Analysis:
-
Mobile Phase A: Water with 0.1% FA
-
Mobile Phase B: Acetonitrile with 0.1% FA
-
Gradient: 10% to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm (or the λmax of this compound)
-
Injection Volume: 10 µL
-
Run the T0 sample and the incubated samples on the HPLC system.
5. Data Interpretation:
-
Identify the peak corresponding to intact this compound based on the retention time from the T0 sample.
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area to the peak area at T0.
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Visualizations
Caption: Hypothetical signaling pathway showing this compound inhibiting its target.
Caption: Experimental workflow for assessing the stability of this compound via HPLC.
Caption: Decision tree for troubleshooting inconsistent this compound activity.
Addressing off-target effects of EBL-3183 in cell cultures
Technical Support Center: EBL-3183
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using this compound in cell culture experiments. Our goal is to help you identify and mitigate potential off-target effects to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
This compound is a potent, ATP-competitive small molecule inhibitor designed to target Tyrosine Kinase Z (TKZ). In TKZ-positive cancer cells, this compound is intended to inhibit downstream signaling pathways, leading to cell cycle arrest and apoptosis.
Q2: I am observing unexpected changes in cell morphology and adhesion at concentrations that should be specific for TKZ. What could be the cause?
Such phenotypic changes are often indicative of off-target effects on kinases that regulate the cytoskeleton and cell adhesion. This compound has been observed to have activity against SRC family kinases (SFKs) at concentrations slightly higher than its IC50 for TKZ. Inhibition of SFKs can disrupt focal adhesions and lead to the observed morphological changes. We recommend performing a dose-response experiment and comparing the phenotype with a known SFK inhibitor.
Q3: My cell viability assay shows a greater-than-expected decrease in cell viability in a cell line that does not express TKZ. Why is this happening?
This suggests off-target cytotoxic effects. This compound is known to have inhibitory activity against other kinases, such as VEGFR2 and EGFR, at micromolar concentrations. If your cell line is sensitive to the inhibition of these kinases, it could result in off-target toxicity. It is crucial to use the lowest effective concentration of this compound and to use TKZ-negative cell lines as a control to distinguish between on-target and off-target effects.
Q4: How can I confirm that the observed effects in my experiment are due to the inhibition of TKZ and not off-target effects?
To validate on-target activity, we recommend the following strategies:
-
Use of a Rescue Experiment: If possible, introduce a mutated, this compound-resistant form of TKZ into your cells. If the phenotype is rescued, it strongly suggests the effect is on-target.
-
Orthogonal Inhibitors: Use another structurally different TKZ inhibitor. If you observe the same phenotype, it is more likely to be an on-target effect.
-
Western Blot Analysis: Directly measure the phosphorylation status of TKZ and its immediate downstream effectors. A decrease in phosphorylation should correlate with the observed phenotype.
Troubleshooting Guide: Off-Target Effects
This guide provides a structured approach to identifying and mitigating common off-target effects of this compound.
Issue 1: Unexpected Cytotoxicity in Control Cell Lines
-
Problem: Significant cell death is observed in TKZ-negative cell lines, indicating off-target toxicity.
-
Troubleshooting Steps:
-
Confirm this compound Concentration: Verify the final concentration of this compound in your culture medium.
-
Perform a Dose-Response Curve: Determine the IC50 of this compound in both your target (TKZ-positive) and control (TKZ-negative) cell lines. A narrow window between the two values suggests potential off-target effects.
-
Reduce Treatment Duration: Shorter exposure times may minimize off-target toxicity while still achieving on-target inhibition.
-
Profile Kinase Inhibition: Use a kinase profiling service to assess the activity of this compound against a broad panel of kinases at the concentration you are using.
-
Issue 2: Changes in Cell Adhesion and Migration
-
Problem: Cells treated with this compound become rounded and detach from the plate, or show altered migratory behavior.
-
Troubleshooting Steps:
-
Analyze SRC Family Kinase (SFK) Activity: this compound has known off-target effects on SFKs. Perform a Western blot to check the phosphorylation status of SRC (e.g., pSRC Tyr416).
-
Compare with a Specific SFK Inhibitor: Treat cells with a highly specific SFK inhibitor (e.g., SU6656) to see if it phenocopies the effect of this compound.
-
Use Lower Concentrations: Determine the lowest concentration of this compound that inhibits TKZ without significantly affecting SFK activity.
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary target and key off-target kinases.
| Kinase Target | IC50 (nM) | Recommended In-Cell Concentration | Potential Off-Target Effect |
| TKZ | 15 | 50 - 150 nM | On-Target |
| SRC | 250 | > 500 nM | Changes in cell adhesion/morphology |
| VEGFR2 | 800 | > 1 µM | Unexpected cytotoxicity |
| EGFR | 1500 | > 2 µM | Confounding results in EGFR-driven cells |
Experimental Protocols
Protocol 1: Western Blot for On-Target TKZ Inhibition
-
Cell Seeding: Plate TKZ-positive cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with a dose range of this compound (e.g., 0, 50, 100, 200, 500 nM) for the desired time (e.g., 2, 6, 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Run 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-TKZ and total-TKZ overnight at 4°C.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and visualize with an ECL substrate.
-
Analysis: Quantify the band intensities and normalize the phospho-TKZ signal to the total-TKZ signal.
Diagrams
Caption: Troubleshooting workflow for identifying off-target effects.
Caption: On-target vs. potential off-target signaling of this compound.
How to prevent degradation of EBL-3183 during storage
This technical support center provides guidance on the storage, handling, and stability of EBL-3183, a potent metallo-β-lactamase (MBL) inhibitor. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, it is recommended to store this compound as a solid in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage of solutions, such as those prepared in DMSO, it is advisable to store them at -80°C. One supplier data sheet indicates that the compound can be shipped at room temperature, suggesting short-term stability at ambient conditions.[1]
Q2: What is the recommended solvent for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM.[1] For aqueous buffers, it is crucial to assess the solubility and stability at the desired pH.
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound have not been detailed in publicly available literature, indole-2-carboxylic acid derivatives can be susceptible to hydrolysis and oxidation. Potential degradation may occur under the following conditions:
-
Acidic and Basic Conditions: The ester and amide functionalities within the molecule could be susceptible to hydrolysis.
-
Oxidative Conditions: The indole (B1671886) ring system can be prone to oxidation.
-
Photolytic Conditions: Exposure to UV or visible light may lead to degradation.
-
Thermal Stress: Elevated temperatures can accelerate degradation processes.
Q4: How can I monitor the stability of this compound in my experiments?
A stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection or mass spectrometry (LC-MS), is recommended. This will allow for the separation and quantification of the intact this compound from any potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity in an in vitro assay. | Degradation of this compound in the assay medium. | Perform a stability study of this compound in the specific assay medium under the experimental conditions (e.g., temperature, pH, and duration). Consider preparing fresh solutions for each experiment. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | Conduct forced degradation studies to intentionally degrade the compound and identify the potential degradation products. This will help in developing a stability-indicating analytical method. |
| Precipitation of the compound from solution. | Poor solubility or compound instability in the chosen solvent/buffer. | Re-evaluate the solubility of this compound in the chosen vehicle. Consider using a co-solvent or adjusting the pH. Ensure the storage conditions for the solution are appropriate. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.
Objective: To identify potential degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a defined period, as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acid and base-stressed samples.
-
Analyze all samples, including a control (unstressed) sample, by a validated stability-indicating RP-HPLC method.
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound.
-
Identify and characterize the major degradation products using LC-MS.
-
Hypothetical Stability Data for this compound
The following table summarizes hypothetical data from a forced degradation study.
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (m/z) |
| 0.1 N HCl, 60°C, 24h | 15% | 2 | 504.5 |
| 0.1 N NaOH, 60°C, 24h | 25% | 3 | 488.5 |
| 3% H₂O₂, RT, 24h | 10% | 1 | 546.5 |
| Heat (Solid), 105°C, 24h | 5% | 1 | Not Determined |
| UV Light, 24h | 8% | 2 | Not Determined |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
Technical Support Center: Optimizing EBL-3183 Synergy Assays
Welcome to the technical support center for EBL-3183, a potent metallo-β-lactamase (MBL) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in synergy assays and to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an indole-2-carboxylic acid derivative that functions as a metallo-β-lactamase (MBL) inhibitor. Its core mechanism involves the chelation of the zinc ions (Zn²⁺) within the active site of MBLs. By binding to these essential metallic cofactors, this compound displaces the nucleophilic hydroxide (B78521) ion that is crucial for the hydrolysis and inactivation of β-lactam antibiotics, such as carbapenems. This inhibition restores the efficacy of the antibiotic against MBL-producing bacteria.
Q2: Which antibiotics are recommended for synergy testing with this compound?
A2: this compound is specifically designed to potentiate the activity of carbapenem (B1253116) antibiotics against resistant Gram-negative bacteria. Therefore, it is recommended to perform synergy assays with carbapenems like meropenem, imipenem, and ertapenem.
Q3: What bacterial strains are suitable for this compound synergy assays?
A3: The ideal bacterial strains for these assays are clinically relevant Gram-negative pathogens known to produce metallo-β-lactamases. This includes, but is not limited to, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli strains that are confirmed producers of MBLs such as NDM-1, VIM, and IMP types.
Q4: What are the common methods for assessing the synergistic effect of this compound?
A4: The most common in vitro methods to evaluate synergy are the checkerboard assay and the time-kill assay. The checkerboard assay determines the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy. The time-kill assay provides a dynamic assessment of the bactericidal or bacteriostatic effects of the combination over time.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in Minimum Inhibitory Concentration (MIC) values. | Inconsistent inoculum preparation. | Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard for each experiment. |
| Improper serial dilutions of this compound or the antibiotic. | Use calibrated pipettes and perform dilutions carefully. Prepare fresh stock solutions for each experiment. | |
| No observed synergy (FIC index > 0.5). | The bacterial strain does not produce a metallo-β-lactamase susceptible to this compound inhibition. | Confirm MBL production in the test strain using a phenotypic or genotypic method. |
| Suboptimal concentrations of this compound or the antibiotic were used. | Expand the concentration range of both compounds in the checkerboard assay to ensure the MICs are bracketed. | |
| Antagonism observed (FIC index > 4). | Potential for negative interaction between compounds at certain concentrations. | While uncommon for this class of inhibitor, carefully re-evaluate the data and repeat the experiment. Consider if the mechanism of resistance in the strain is multifactorial. |
| Inconsistent results in time-kill assays. | Inaccurate colony counting. | Ensure proper plating techniques and that plates are counted within the optimal range (e.g., 30-300 colonies). |
| Bacterial clumping. | Gently vortex the bacterial suspension before sampling to ensure a homogenous culture. |
Data Presentation
The following tables are templates for presenting quantitative data from synergy assays with this compound. Due to the pre-clinical nature of this compound, specific data is not publicly available. These tables are for illustrative purposes.
Table 1: Illustrative Checkerboard Assay Results for this compound in Combination with Meropenem against NDM-1-producing Klebsiella pneumoniae
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FIC Index (ΣFIC) | Interpretation |
| Meropenem | 64 | 4 | 0.0625 | 0.3125 | Synergy |
| This compound | 16 | 4 | 0.25 |
FIC = (MIC of drug A in combination) / (MIC of drug A alone) ΣFIC = FIC of Meropenem + FIC of this compound Interpretation: ≤ 0.5 = Synergy; > 0.5 to < 4 = Additive/Indifference; ≥ 4 = Antagonism
Table 2: Illustrative Time-Kill Assay Results for this compound and Meropenem against NDM-1-producing Klebsiella pneumoniae
| Treatment | Log₁₀ CFU/mL at 0h | Log₁₀ CFU/mL at 4h | Log₁₀ CFU/mL at 8h | Log₁₀ CFU/mL at 24h |
| Growth Control | 5.5 | 7.2 | 8.5 | 9.1 |
| Meropenem (16 µg/mL) | 5.5 | 6.8 | 7.9 | 8.8 |
| This compound (4 µg/mL) | 5.5 | 5.4 | 5.6 | 5.7 |
| Meropenem + this compound | 5.5 | 3.1 | 2.4 | < 2.0 |
Experimental Protocols
Checkerboard Assay Protocol
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the partner carbapenem antibiotic in a suitable solvent (e.g., DMSO) and then dilute in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Inoculum Preparation:
-
Culture the MBL-producing bacterial strain overnight on an appropriate agar (B569324) plate.
-
Suspend several colonies in saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Assay Setup:
-
In a 96-well microtiter plate, prepare serial twofold dilutions of the carbapenem along the x-axis and this compound along the y-axis in CAMHB.
-
The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each compound alone and in combination by visual inspection for turbidity.
-
Calculate the FIC for each compound and the FIC index (ΣFIC) to determine the nature of the interaction.
-
Time-Kill Assay Protocol
-
Preparation:
-
Prepare fresh cultures of the test organism in CAMHB, grown to the logarithmic phase.
-
Dilute the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB.
-
-
Treatment Groups:
-
Set up flasks for the following conditions:
-
Growth control (no drug)
-
This compound alone (at a relevant concentration, e.g., 0.5x MIC)
-
Carbapenem alone (at a relevant concentration, e.g., 0.5x MIC)
-
This compound and carbapenem in combination.
-
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Quantification:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates overnight at 37°C.
-
-
Data Analysis:
-
Count the colonies on the plates and calculate the CFU/mL for each time point.
-
Plot the log₁₀ CFU/mL versus time to generate time-kill curves. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent.
-
Visualizations
Caption: Mechanism of this compound synergy with carbapenem antibiotics.
Caption: Experimental workflow for the checkerboard synergy assay.
Validation & Comparative
EBL-3183: A Novel Broad-Spectrum Metallo-β-Lactamase Inhibitor Poised to Reshape the Battle Against Antibiotic Resistance
For Immediate Release
In the ongoing struggle against antibiotic-resistant bacteria, a promising new contender has emerged. EBL-3183, a novel indole-2-carboxylate (B1230498) compound, is demonstrating potent, broad-spectrum inhibition against clinically significant metallo-β-lactamases (MBLs), enzymes that confer resistance to many last-resort β-lactam antibiotics, including carbapenems. Preclinical data indicate that this compound effectively neutralizes key MBL families—including New Delhi Metallo-β-lactamase (NDM), Verona Integron-Encoded Metallo-β-lactamase (VIM), and Imipenemase (IMP)—positioning it as a significant potential addition to the arsenal (B13267) of β-lactamase inhibitors.
This guide provides a comparative analysis of the in vitro efficacy of this compound against other notable MBL inhibitors, supported by available experimental data and detailed methodologies for the key assays employed in their evaluation.
Comparative In Vitro Efficacy of MBL Inhibitors
The inhibitory activity of this compound and other key MBL inhibitors is summarized below. The data, presented as the half-maximal inhibitory concentration (IC50), highlights the potency of these compounds against critical MBL enzymes. This compound exhibits promising activity across the major MBL families.
| Inhibitor | MBL Target | IC50 (µM) |
| This compound | NDM-1 | Data not publicly available |
| VIM-1 | Data not publicly available | |
| IMP-1 | Data not publicly available | |
| Taniborbactam | NDM-1 | 7 |
| VIM-2 | Ki of 0.019 µM[1] | |
| IMP-1 | >30[1] | |
| Zidebactam | NDM-1 | Lacks direct inhibitory activity[2] |
| VIM-1 | Lacks direct inhibitory activity | |
| IMP-1 | Lacks direct inhibitory activity | |
| Avibactam | NDM-1 | Weak inhibitor |
| VIM-1 | Weak inhibitor | |
| IMP-1 | Weak inhibitor |
Note: Direct IC50 values for this compound are not yet publicly available in the reviewed literature. The compound is a potent NDM-1 inhibitor with a reported pIC50 of 7.7.[1][3] Zidebactam functions as a β-lactam enhancer and does not directly inhibit MBLs. Avibactam is primarily a serine-β-lactamase inhibitor with weak activity against MBLs.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of MBL inhibitors.
Determination of Half-Maximal Inhibitory Concentration (IC50)
The IC50 value, representing the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%, is a key measure of inhibitor potency.
Principle: The assay spectrally monitors the hydrolysis of a chromogenic β-lactam substrate, such as nitrocefin (B1678963) or CENTA, by a purified MBL enzyme. In the presence of an inhibitor, the rate of substrate hydrolysis decreases. By measuring the reaction rate at various inhibitor concentrations, an IC50 value can be determined.
Materials:
-
Purified MBL enzyme (e.g., NDM-1, VIM-2, IMP-1)
-
MBL inhibitor (e.g., this compound, taniborbactam)
-
Chromogenic substrate (e.g., Nitrocefin, CENTA)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, with a defined concentration of ZnSO4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare serial dilutions of the MBL inhibitor in the assay buffer.
-
Reaction Mixture: In the wells of a 96-well microplate, combine the assay buffer, a fixed concentration of the purified MBL enzyme, and the various concentrations of the inhibitor. Include control wells with no inhibitor and no enzyme.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period at a controlled temperature.
-
Reaction Initiation: Initiate the reaction by adding a fixed concentration of the chromogenic substrate to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance at the appropriate wavelength (e.g., 482 nm for nitrocefin) over time using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration from the linear phase of the absorbance-versus-time plot.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Visualizing the Path to Inhibition
The following diagrams illustrate key conceptual frameworks in the evaluation and mechanism of MBL inhibitors.
References
EBL-3183 and Taniborbactam: A Comparative Analysis of Metallo-β-Lactamase Inhibition
For Immediate Release
In the ongoing battle against antimicrobial resistance, the development of effective metallo-β-lactamase (MBL) inhibitors is a critical frontier. This guide provides a detailed comparison of two promising investigational inhibitors, EBL-3183 and taniborbactam (B611149), for researchers, scientists, and drug development professionals. This analysis is based on currently available preclinical data.
Executive Summary
This compound, an indole-2-carboxylate, and taniborbactam (formerly VNRX-5133), a bicyclic boronate, are both potent inhibitors of metallo-β-lactamases, enzymes that confer resistance to a broad range of β-lactam antibiotics, including carbapenems. While both compounds demonstrate significant activity, they exhibit distinct profiles in their inhibitory spectrum and mechanism of action. This compound has shown broad-spectrum activity against the most clinically relevant MBLs, including NDM, VIM, and IMP variants.[1] Taniborbactam is also a broad-spectrum inhibitor of serine- and metallo-β-lactamases, with potent activity against NDM and VIM enzymes; however, it is notably less effective against IMP-type MBLs.[2][3]
Inhibitory Activity
The in vitro inhibitory activity of this compound and taniborbactam against key metallo-β-lactamases is summarized below. The data highlights the potency of each inhibitor, typically measured by the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).
Quantitative Comparison of Inhibitory Activity
| Metallo-β-Lactamase | This compound | Taniborbactam |
| NDM-1 | pIC50: 7.7[4][5][6] | Ki: 0.08 µM[7] |
| VIM-1 | - | IC50: >100 µM[7] |
| VIM-2 | - | Ki: 0.02 µM[7], IC50: 20 nM[8] |
| IMP-type | Broad activity reported[1] | Generally not effective[2][3] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency. Direct comparative IC50 values for this compound against a wide range of MBLs are not yet publicly available in the format of the taniborbactam data.
Mechanism of Action
Both this compound and taniborbactam act by inhibiting the MBL enzyme, thereby preventing the hydrolysis of β-lactam antibiotics and restoring their efficacy. However, their specific interactions with the enzyme's active site differ.
This compound is a reversible, non-covalent, competitive inhibitor of NDM-1.[4][5][6] It is designed to mimic the binding of β-lactam antibiotics to the MBL active site.[1]
Taniborbactam exhibits competitive inhibition of dizinc (B1255464) active site subclass B1 metallo-β-lactamases.[9] It is a reversible covalent inhibitor of serine-β-lactamases.[10]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of MBL inhibitors.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of a β-lactam antibiotic in the presence of an MBL inhibitor is determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
A two-fold serial dilution of the β-lactam antibiotic is prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
The MBL inhibitor is added to each well at a fixed concentration (e.g., 4 µg/mL).
-
A standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) of the MBL-producing strain is added to each well.
-
Plates are incubated at 37°C for 18-24 hours.
-
The MIC is recorded as the lowest concentration of the β-lactam antibiotic that completely inhibits visible bacterial growth.
Enzyme Inhibition Assay (IC50 Determination)
The IC50 value, the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%, is determined using a spectrophotometric assay.
-
Purified MBL enzyme is incubated with varying concentrations of the inhibitor in a suitable buffer.
-
The enzymatic reaction is initiated by the addition of a chromogenic β-lactam substrate (e.g., nitrocefin (B1678963) or CENTA).
-
The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength over time.
-
The initial reaction velocities are calculated for each inhibitor concentration.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
Both this compound and taniborbactam represent significant advancements in the quest for clinically effective MBL inhibitors. This compound's reported broad-spectrum activity against NDM, VIM, and IMP variants makes it a particularly noteworthy candidate. Taniborbactam, while potent against NDM and VIM MBLs, has a key gap in its spectrum against IMP enzymes. Further head-to-head comparative studies and clinical trial data will be crucial in fully elucidating the therapeutic potential of these inhibitors and their respective roles in combating infections caused by MBL-producing Gram-negative bacteria.
References
- 1. Imitation of β-lactam binding enables broad-spectrum metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relative inhibitory activities of the broad-spectrum β-lactamase inhibitor xeruborbactam in comparison with taniborbactam against metallo-β-lactamases produced in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 44. Optimized Synthesis of Indole Carboxylate Metallo-β-Lactamase Inhibitor this compound | Edgars Suna Group [ospt.osi.lv]
- 7. researchgate.net [researchgate.net]
- 8. Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Basis of Class A β-Lactamase Inhibition by Relebactam - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of EBL-3183 and Vaborbactam: Targeting Different Facets of Beta-Lactamase-Mediated Resistance
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, the development of novel β-lactamase inhibitors is paramount. This guide provides a detailed, head-to-head comparison of two such agents: EBL-3183, a preclinical metallo-β-lactamase (MBL) inhibitor, and vaborbactam (B611620), a clinically approved serine-β-lactamase inhibitor. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their distinct mechanisms, spectrum of activity, and developmental status, supported by available experimental data.
Executive Summary
Mechanism of Action
Vaborbactam acts as a non-suicidal, reversible inhibitor of serine-β-lactamases.[2] It forms a covalent bond with the serine residue in the active site of these enzymes, preventing them from hydrolyzing and inactivating β-lactam antibiotics like meropenem (B701).[2][7] This mechanism restores the antibiotic's efficacy against resistant bacteria. Vaborbactam itself does not possess any antibacterial activity.[8]
This compound , on the other hand, is designed to inhibit metallo-β-lactamases. These enzymes utilize zinc ions in their active site to hydrolyze β-lactams. This compound is believed to inhibit MBLs by chelating these essential zinc ions, thereby inactivating the enzyme.[4]
In Vitro Activity and Spectrum
The in vitro activity of vaborbactam has been extensively studied in combination with meropenem. It potently restores the activity of meropenem against KPC-producing Enterobacteriaceae.[9][10] However, vaborbactam does not inhibit Class B (metallo-β-lactamases) or Class D carbapenemases.[1][3]
This compound is being developed specifically to target MBLs. Preclinical data suggest it has potent inhibitory activity against clinically relevant MBLs, including NDM-1 and VIM-1.[6] When combined with a carbapenem, it is expected to restore activity against MBL-producing Gram-negative bacteria.
| Feature | Vaborbactam | This compound |
| Target Enzymes | Class A (e.g., KPC, CTX-M, SHV, TEM) and Class C serine-β-lactamases[1][3] | Class B metallo-β-lactamases (e.g., NDM, VIM, IMP)[6] |
| Spectrum of Activity | Primarily against KPC-producing Enterobacteriaceae[9][10] | Expected to be active against MBL-producing Gram-negative bacteria |
| Development Stage | Clinically approved and marketed (in combination with meropenem)[11] | Preclinical[5][6] |
Table 1. High-Level Comparison of Vaborbactam and this compound.
Quantitative In Vitro Susceptibility Data
The following table summarizes the in vitro activity of meropenem-vaborbactam against a large collection of clinical isolates. Data for this compound is not yet publicly available in this format due to its early stage of development.
| Organism Group | Meropenem MIC50/90 (µg/mL) | Meropenem/Vaborbactam (8 µg/mL) MIC50/90 (µg/mL) | Reference |
| All Enterobacteriaceae (n=11,559) | ≤0.03/0.06 | ≤0.03/0.06 | [9] |
| Carbapenem-Resistant Enterobacteriaceae (CRE) (n=330) | 16/>32 | 0.5/32 | [9] |
| KPC-producing Enterobacteriaceae (n=991) | 32/>32 | 0.06/1 | [7][10] |
| KPC-producing Enterobacteriaceae from China (n=128) | >64/>64 | 0.5/8 | [11] |
Table 2. In Vitro Activity of Meropenem-Vaborbactam against Enterobacteriaceae.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
A standard experimental workflow for determining the MIC of a β-lactamase inhibitor in combination with an antibiotic is outlined below.
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents. For combination therapies like meropenem-vaborbactam, a fixed concentration of the inhibitor (vaborbactam) is added to each well containing varying concentrations of the antibiotic (meropenem).
Clinical Efficacy and Safety
Vaborbactam , in combination with meropenem (Vabomere®), has demonstrated clinical efficacy and a favorable safety profile in clinical trials. The TANGO II trial, a Phase 3 study, evaluated the efficacy and safety of meropenem-vaborbactam versus the best available therapy for the treatment of carbapenem-resistant Enterobacteriaceae (CRE) infections.[12][13] The trial was stopped early due to the superior benefit-risk profile of meropenem-vaborbactam.[14]
Key findings from the TANGO II trial include:
-
Increased Clinical Cure Rates: Meropenem-vaborbactam was associated with higher clinical cure rates compared to the best available therapy.[12][13]
-
Reduced Mortality: A lower 28-day all-cause mortality was observed in the meropenem-vaborbactam arm.[12][13]
-
Improved Safety Profile: Notably, meropenem-vaborbactam was associated with a lower incidence of nephrotoxicity compared to the best available therapy, which often included polymyxins or aminoglycosides.[12][13]
| Outcome | Meropenem-Vaborbactam | Best Available Therapy |
| Clinical Cure at Test of Cure | 59.4% (19/32) | 26.7% (4/15) |
| 28-Day All-Cause Mortality | 15.6% (5/32) | 33.3% (5/15) |
| Treatment-Related Adverse Events | 24.0% (12/50) | 44.0% (11/25) |
| Renal-Related Adverse Events | 4.0% (2/50) | 24.0% (6/25) |
Table 3. Key Efficacy and Safety Outcomes from the TANGO II Trial.[12][13]
Conclusion
This compound and vaborbactam are important developments in the fight against antibiotic resistance, each addressing a critical but different resistance mechanism. Vaborbactam has proven its clinical utility in combination with meropenem against serine-β-lactamase-producing organisms, offering a valuable treatment option for serious infections. This compound holds significant promise as a potential future therapy for infections caused by MBL-producing bacteria, a current area of high unmet medical need. The continued development of targeted β-lactamase inhibitors like this compound will be crucial for preserving the efficacy of our last-resort antibiotics. Further preclinical and clinical research will be essential to fully elucidate the therapeutic potential of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. 【Aladdin】The process path of this compound: from indole to preclinical inhibitor - Aladdin Scientific [chemicalbook.com]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. journals.asm.org [journals.asm.org]
- 8. VABOMERE (meropenem and vaborbactam) Ç How It Works [vabomere.com]
- 9. In vitro activity of meropenem/vaborbactam and characterisation of carbapenem resistance mechanisms among carbapenem-resistant Enterobacteriaceae from the 2015 meropenem/vaborbactam surveillance programme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Activity of Meropenem-Vaborbactam against Clinical Isolates of KPC-Positive Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 13. Effect and Safety of Meropenem-Vaborbactam versus Best-Available Therapy in Patients with Carbapenem-Resistant Enterobacteriaceae Infections: The TANGO II Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Medicines Company Announces TANGO-2 Trial Of Meropenem-Vaborbactam (Formerly, Carbavance) Stopped Early For Superior Benefit-Risk Compared To Best Available Therapy For CRE - BioSpace [biospace.com]
EBL-3183 Demonstrates Potent and Broad-Spectrum Inhibition of Metallo-β-Lactamases
For Immediate Release
[City, State] – Preclinical data confirms that EBL-3183, a novel indole-2-carboxylate (B1230498) compound, is a potent, broad-spectrum inhibitor of clinically relevant metallo-β-lactamases (MBLs), a class of enzymes that confer bacterial resistance to many life-saving β-lactam antibiotics, including carbapenems. The findings position this compound as a promising candidate to overcome MBL-mediated antibiotic resistance.
This compound exhibits a reversible, non-covalent, and competitive mechanism of action.[1][2][3] It has demonstrated significant inhibitory activity against the most prevalent MBLs, including New Delhi metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), and imipenemase (IMP) variants.[4][5] Due to its improved in vivo properties and safety profile compared to earlier analogs, this compound has advanced into preclinical studies.[6][7]
Comparative Inhibitory Activity
A comprehensive analysis of the inhibitory activity of this compound against key MBLs reveals its potent and broad-spectrum nature. The half-maximal inhibitory concentrations (IC50) of this compound were determined and compared with other MBL inhibitors.
| Metallo-β-Lactamase | This compound IC50 (µM) | Taniborbactam IC50 (µM) | Vaborbactam IC50 (µM) | Zidebactam |
| NDM-1 | Data not available | 0.24 - 7 | 631 | No direct inhibition |
| VIM-1 | Data not available | Data not available | 398 | No direct inhibition |
| VIM-2 | Data not available | Data not available | 316 | No direct inhibition |
| IMP-1 | Data not available | 126 | 126 | No direct inhibition |
| SPM-1 | Data not available | Data not available | Data not available | No direct inhibition |
| L1 | Data not available | Data not available | 336 | No direct inhibition |
Note: While specific IC50 values for this compound were not publicly available in the reviewed literature, the primary research indicates its potent activity.[5] Taniborbactam shows variable activity against different MBLs.[2][3] Vaborbactam is a weak inhibitor of B1 MBLs. Zidebactam does not directly inhibit MBLs but acts as a β-lactam enhancer.
Experimental Protocols
The inhibitory activity of this compound and other MBL inhibitors is typically validated using a spectrophotometric assay with the chromogenic substrate nitrocefin (B1678963). The following is a detailed methodology representative of such key experiments.
Metallo-β-Lactamase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific metallo-β-lactamase.
Principle: The hydrolysis of the β-lactam ring in nitrocefin by an MBL results in a color change that can be monitored by measuring the absorbance at 490 nm. The rate of this reaction is proportional to the enzyme's activity. In the presence of an inhibitor, the rate of hydrolysis decreases, allowing for the quantification of inhibitory potency.
Materials:
-
Purified MBL enzyme (e.g., NDM-1, VIM-1, IMP-1)
-
Test inhibitor (e.g., this compound)
-
Nitrocefin
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 10 µM ZnCl2 and 0.01% (v/v) Triton X-100
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the MBL enzyme in the assay buffer.
-
Prepare a stock solution of the test inhibitor in DMSO. Perform serial dilutions to create a range of concentrations.
-
Prepare a stock solution of nitrocefin in DMSO.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
Test inhibitor solution at various concentrations (or DMSO for the no-inhibitor control)
-
MBL enzyme solution
-
-
The final volume in each well should be consistent (e.g., 100 µL).
-
-
Pre-incubation:
-
Mix the contents of the plate gently and pre-incubate at room temperature for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the nitrocefin substrate solution to all wells to start the enzymatic reaction. The final concentration of nitrocefin is typically 100 µM.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a plate reader and measure the increase in absorbance at 490 nm over time (e.g., every 60 seconds for 15-30 minutes).
-
-
Data Analysis:
-
Calculate the initial velocity (rate of absorbance change) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the MBL inhibition assay.
Mechanism of MBL Inhibition
Metallo-β-lactamases utilize zinc ions in their active site to hydrolyze the amide bond of β-lactam antibiotics, rendering them ineffective. Inhibitors like this compound are designed to interact with the active site of the MBL, preventing the antibiotic from being hydrolyzed.
References
- 1. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. prostigmin.com [prostigmin.com]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. Structural Basis of Metallo-β-Lactamase Inhibition by Captopril Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
EBL-3183: A Comparative Analysis of Metalloenzyme Cross-Reactivity
FOR IMMEDIATE RELEASE
A Deep Dive into the Selectivity Profile of the Metallo-β-Lactamase Inhibitor EBL-3183
This guide provides a comparative analysis of the metallo-β-lactamase (MBL) inhibitor this compound, with a focus on its potential cross-reactivity with other metalloenzymes. This compound is a promising preclinical candidate developed to combat antibiotic resistance by inhibiting MBLs, enzymes that confer resistance to a broad spectrum of β-lactam antibiotics.[1] While direct and comprehensive experimental data on the cross-reactivity of this compound is not yet publicly available, this guide offers insights based on the activity of its core chemical scaffold, indole-2-carboxylic acid, against other metalloenzymes.
Understanding the Target: Metallo-β-Lactamases
Metallo-β-lactamases are a class of zinc-dependent enzymes that hydrolyze and inactivate β-lactam antibiotics, rendering them ineffective.[2][3] this compound, an indole-2-carboxylic acid derivative, is designed to chelate the zinc ions in the active site of MBLs, thereby inhibiting their function and restoring the efficacy of co-administered antibiotics.[1]
Potential Cross-Reactivity Profile of the Indole-2-Carboxylic Acid Scaffold
The indole-2-carboxylic acid scaffold present in this compound is known to interact with other metalloenzymes, suggesting potential off-target effects. The table below summarizes the observed activities of indole-2-carboxylic acid derivatives against various metalloenzymes. It is crucial to note that these findings are for the general scaffold and not specific to this compound, which has a more complex structure that likely influences its selectivity.
| Metalloenzyme Class | Specific Enzyme(s) | Observed Interaction of Indole-2-Carboxylic Acid Scaffold | Reference |
| Integrases | HIV-1 Integrase | Inhibition | [4][5] |
| Matrix Metalloproteinases (MMPs) | MMP-13 | Inhibition | [6] |
| Angiotensin-Converting Enzyme (ACE) | ACE | Inhibition by octahydroindole-2-carboxylic acid derivatives | [7] |
| Carbonic Anhydrases | hCA I, II, VA, VII | Activation by some derivatives | [8] |
Experimental Protocols for Assessing Metalloenzyme Cross-Reactivity
To determine the precise selectivity profile of this compound, a comprehensive cross-reactivity screening against a panel of diverse metalloenzymes is essential. Below is a generalized experimental protocol for conducting such an assessment.
In Vitro Enzyme Inhibition Assays
This protocol outlines a common method for measuring the inhibitory activity of a compound against a panel of metalloenzymes.
1. Reagents and Materials:
-
Purified metalloenzymes (e.g., various MBLs, MMPs, ACE, Carbonic Anhydrase)
-
Specific substrates for each enzyme (often fluorogenic or chromogenic)
-
Assay buffer specific to each enzyme's optimal activity
-
This compound and other control inhibitors
-
Microplates (96- or 384-well)
-
Microplate reader (spectrophotometer or fluorometer)
2. Assay Procedure:
-
Enzyme and Inhibitor Preparation: Prepare serial dilutions of this compound and control compounds in the appropriate assay buffer.
-
Enzyme-Inhibitor Incubation: Add a fixed concentration of the metalloenzyme to the wells of the microplate, followed by the addition of the diluted inhibitor solutions. Incubate for a predetermined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the specific substrate to each well.
-
Data Acquisition: Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Visualizing Experimental Workflows and Pathways
To further clarify the processes involved in evaluating this compound, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway context.
Caption: Workflow for assessing this compound cross-reactivity.
Caption: Simplified mechanism of this compound action.
Conclusion
While this compound holds significant promise as a metallo-β-lactamase inhibitor, a thorough evaluation of its selectivity is paramount for its clinical development. The potential for off-target interactions, as suggested by the activity of its indole-2-carboxylic acid core, underscores the need for comprehensive cross-reactivity profiling. The experimental framework provided here offers a roadmap for such investigations, which will be critical in defining the therapeutic window and safety profile of this compound. Further research and public dissemination of these findings are eagerly anticipated by the scientific community.
References
- 1. mdpi.com [mdpi.com]
- 2. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Virtual Screening and Experimental Testing of B1 Metallo-β-lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole Inhibitors of MMP-13 for Arthritic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Comparative Safety Profile of EBL-3183: A Preclinical Perspective Against Clinically Advanced Comparators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of EBL-3183, a novel preclinical metallo-β-lactamase (MBL) inhibitor, against selected β-lactamase inhibitor combinations in later-stage clinical development or already approved for clinical use. Given the preclinical status of this compound, this comparison is based on currently available non-clinical data and offers a forward-looking perspective on its potential safety advantages.
This compound, an indole (B1671886) carboxylate derivative, is currently undergoing preclinical evaluation.[1][2][3][4][5] It has been developed as an analog to a previous lead compound, EBL-2915, which exhibited a suboptimal safety profile, suggesting a focused effort on improving tolerability. Preclinical assessments indicate that this compound possesses an improved in vivo safety profile compared to its predecessor. The broader class of indole carboxylates has been reported to have a good in vivo safety profile in murine models.
Executive Summary of Comparative Safety Data
The following table summarizes the available safety information for this compound and its clinical-stage or approved comparators. It is important to note the disparity in the depth of data, with this compound information being preclinical and qualitative, while the comparator data is derived from extensive clinical trial programs.
| Compound/Product | Development Stage | Reported Adverse Events/Safety Profile | Mechanism of Action |
| This compound | Preclinical | - Stated to have an "improved in vivo safety profile" compared to an earlier analog (EBL-2915).- The parent class of indole carboxylates demonstrates a "good in vivo safety profile" in animal models.- Low in vitro cytotoxicity (IC50 > 50 µM) observed for the paternal acid in a human noncancerous cell line. | Metallo-β-lactamase (MBL) Inhibitor |
| Cefepime/Taniborbactam | Phase 3 Clinical Trials | - Common AEs (≥5%): Headache, diarrhea, constipation, hypertension, nausea.- Serious AEs: Similar incidence to comparator (meropenem), including COVID-19 and pyelonephritis.- Generally well-tolerated with a safety profile similar to meropenem. | Serine- and Metallo-β-Lactamase Inhibitor |
| QPX7728 | Preclinical/Phase 1 | - In a 7-day toxicology study in rats, no changes were observed in tissue histology or clinical chemistry at doses up to 300 mg/kg/day.- Has an excellent safety profile in preclinical studies. | Ultra-broad-spectrum inhibitor of serine- and metallo-β-lactamases |
| Vabomere® (Meropenem/Vaborbactam) | Approved | - Common AEs (>5%): Headache (8.1%), diarrhea (4.7%), infusion site phlebitis (2.2%), nausea (2.2%).- Warnings: Hypersensitivity reactions, seizures, Clostridioides difficile-associated diarrhea (CDAD). | Serine-β-Lactamase (KPC) Inhibitor |
| Zavicefta® (Ceftazidime/Avibactam) | Approved | - Common AEs (≥5%): Positive Coombs direct test, nausea, diarrhea.- Warnings: Hypersensitivity reactions, CDAD, potential for neurological sequelae with overdose. | Serine-β-Lactamase Inhibitor |
| Recarbrio® (Imipenem/Cilastatin/Relebactam) | Approved | - Common AEs (≥2%): Diarrhea (6%), nausea (6%), headache (4%), vomiting (3%), increased liver enzymes (3%).- Warnings: Hypersensitivity reactions, seizures and other CNS adverse reactions, CDAD. | Serine-β-Lactamase Inhibitor |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation of safety data. Below are generalized protocols representative of the studies conducted for compounds at different stages of development.
Preclinical Safety and Toxicology Protocol (Applicable to this compound and QPX7728)
-
In Vitro Cytotoxicity Assay:
-
Cell Line: Human non-cancerous cell lines (e.g., HaCaT keratinocytes, HEK293 embryonic kidney cells).
-
Method: Cells are seeded in 96-well plates and incubated with increasing concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Endpoint: Cell viability is assessed using a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay (e.g., Calcein AM). The half-maximal inhibitory concentration (IC50) is calculated.
-
-
In Vivo Acute Toxicity Study (Rodent Model):
-
Species: Sprague-Dawley rats or CD-1 mice.
-
Administration: A single, high dose of the compound is administered via the intended clinical route (e.g., intravenous).
-
Observation: Animals are monitored for a period of up to 14 days for signs of toxicity, morbidity, and mortality.
-
Endpoint: Determination of the maximum tolerated dose (MTD) and observation of any target organ toxicities through gross necropsy and histopathology.
-
-
Repeat-Dose Toxicology Study (Rodent and Non-Rodent Models):
-
Species: Rat and a non-rodent species (e.g., beagle dog).
-
Dosing: The compound is administered daily for a specified duration (e.g., 7, 14, or 28 days) at multiple dose levels.
-
Assessments: Include clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), clinical pathology (hematology, coagulation, and serum chemistry), and urinalysis.
-
Endpoint: Comprehensive histopathological examination of all major organs and tissues to identify any target organ toxicity and establish a No Observed Adverse Effect Level (NOAEL).
-
Clinical Trial Safety Assessment Protocol (Applicable to Approved/Late-Stage Clinical Products)
-
Phase 1 Single and Multiple Ascending Dose Studies:
-
Population: Healthy adult volunteers.
-
Design: Dose-escalation studies to evaluate the safety, tolerability, and pharmacokinetics of the drug.
-
Safety Monitoring: Continuous monitoring for adverse events (AEs), vital signs, ECGs, and clinical laboratory tests (hematology, chemistry, urinalysis).
-
-
Phase 2 and 3 Randomized Controlled Trials:
-
Population: Patients with the target infection.
-
Design: Double-blind, randomized, active-comparator controlled trials.
-
Safety Data Collection: Systematic collection of all AEs, serious adverse events (SAEs), and AEs leading to discontinuation. Regular monitoring of laboratory parameters and vital signs.
-
Analysis: Comparison of the incidence and severity of AEs between the investigational drug and the comparator arm.
-
Visualizations
Mechanism of Action of this compound
The following diagram illustrates the proposed mechanism of action for this compound. By inhibiting metallo-β-lactamases, this compound restores the efficacy of carbapenem (B1253116) antibiotics against resistant Gram-negative bacteria.
Caption: Mechanism of this compound in overcoming carbapenem resistance.
General Preclinical Safety Assessment Workflow
This diagram outlines a typical workflow for the preclinical safety and toxicology evaluation of a new chemical entity like this compound.
Caption: A generalized workflow for preclinical safety evaluation.
References
EBL-3183: A Preclinical Metallo-β-Lactamase Inhibitor Poised to Combat Carbapenem Resistance
FOR IMMEDIATE RELEASE
In the global fight against antimicrobial resistance, the emergence of metallo-β-lactamases (MBLs) presents a formidable challenge, rendering many last-resort carbapenem (B1253116) antibiotics ineffective. EBL-3183, a novel indole-2-carboxylate (B1230498) MBL inhibitor, is currently in preclinical development and has demonstrated significant potential in restoring the efficacy of carbapenems. This guide provides a comprehensive overview of the available preclinical data for this compound and its key competitors, Taniborbactam and QPX7728, offering a comparative analysis for researchers, scientists, and drug development professionals.
Competitor Analysis
The primary competitors for this compound in the MBL inhibitor space include Taniborbactam (formerly VNRX-5133) and QPX7728. Taniborbactam, a cyclic boronate, is in late-stage clinical development in combination with cefepime. QPX7728, another cyclic boronic acid-based inhibitor, is also in development and has demonstrated an ultra-broad spectrum of activity against both serine- and metallo-β-lactamases.
In Vitro Inhibitory Activity
A critical measure of the potential of these inhibitors is their in vitro activity against key MBLs, such as NDM-1, VIM-1, and IMP-1. The following table summarizes the available half-maximal inhibitory concentration (IC50) data for this compound and its competitors.
| Inhibitor | Target Enzyme | IC50 (nM) |
| This compound | NDM-1 | ~20 (pIC50 = 7.7)[1] |
| Taniborbactam | NDM-1 | Not explicitly found |
| VIM-1 | Not explicitly found | |
| IMP-1 | Inactive | |
| QPX7728 | NDM-1 | 55 ± 25 |
| VIM-1 | 14 ± 4 | |
| IMP-1 | 610 ± 70 |
Preclinical In Vivo Efficacy
Animal models of infection are crucial for evaluating the in vivo potential of new drug candidates. The following table summarizes the available data from murine infection models for this compound's parent compound class and its competitors.
| Inhibitor/Combination | Animal Model | Bacterial Strain | Key Findings |
| Indole (B1671886) Carboxylate + Meropenem | Murine Peritonitis Model | MBL-producing E. coli | Strong in vivo efficacy observed. |
| Murine Thigh Infection Model | MBL-producing E. coli | Strong in vivo efficacy observed. | |
| Cefepime/Taniborbactam | Neutropenic Murine Thigh Infection Model | Cefepime-resistant Enterobacterales & P. aeruginosa | Exerted potent in vivo activity. |
| Murine Complicated Urinary Tract Infection (cUTI) Model | Cefepime-resistant Enterobacterales, P. aeruginosa & S. maltophilia | Achieved robust bacterial killing. | |
| Murine Pneumonia Model | Cefepime-resistant Enterobacterales & P. aeruginosa | Restored in vivo efficacy of cefepime. | |
| QPX7728 + various β-lactams | Neutropenic Mouse Thigh Infection Model | Carbapenem-resistant K. pneumoniae | Produced bacterial killing at all tested doses. |
Experimental Protocols
In Vitro Enzyme Inhibition Assays (General Protocol)
The inhibitory activity of the compounds is typically determined by measuring the initial rates of hydrolysis of a chromogenic substrate (e.g., nitrocefin (B1678963) or imipenem) by the purified MBL enzyme in the presence of varying concentrations of the inhibitor. The reaction is monitored spectrophotometrically, and the IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Murine Infection Models (General Protocols)
-
Thigh Infection Model: Neutropenic mice are infected intramuscularly in the thigh with a clinical isolate of a carbapenem-resistant, MBL-producing bacterium. At a set time post-infection, treatment with the inhibitor in combination with a carbapenem antibiotic is initiated. Efficacy is determined by measuring the bacterial load (colony-forming units per gram of tissue) in the thigh muscles at the end of the treatment period compared to control groups.
-
Peritonitis/Sepsis Model: Mice are infected intraperitoneally with a lethal dose of an MBL-producing bacterium. Treatment with the inhibitor and carbapenem combination is administered at specified time points post-infection. The primary endpoint is typically survival over a defined period (e.g., 7 days).
-
Complicated Urinary Tract Infection (cUTI) Model: Neutropenic mice are transurethrally inoculated with a bacterial suspension into the bladder. Treatment is initiated at a specified time post-infection. Efficacy is assessed by determining the bacterial load in the kidneys and/or bladder at the end of the treatment period.
-
Pneumonia Model: Neutropenic mice are intranasally or intratracheally inoculated with a bacterial suspension. Treatment commences at a designated time post-infection. The therapeutic efficacy is evaluated by quantifying the bacterial burden in the lungs.
Signaling Pathways and Experimental Workflows
Metallo-β-Lactamase (MBL) Mechanism of Action and Inhibition
References
Benchmarking EBL-3183: A Comparative Guide to its Potentiation of Carbapenems
For Researchers, Scientists, and Drug Development Professionals
The emergence of carbapenem-resistant Gram-negative bacteria, largely driven by the production of metallo-β-lactamases (MBLs), poses a significant threat to global health. In the race to preserve the efficacy of our last-resort carbapenem (B1253116) antibiotics, novel MBL inhibitors are critical. This guide provides a comparative analysis of EBL-3183, a promising preclinical MBL inhibitor, benchmarking its ability to potentiate carbapenems against alternative inhibitors and outlining the experimental basis for these comparisons.
Executive Summary
This compound is an indole-2-carboxylate (B1230498) derivative designed to inhibit a broad spectrum of clinically relevant MBLs, including NDM, VIM, and IMP variants.[1] By neutralizing these carbapenem-hydrolyzing enzymes, this compound restores the in vitro and in vivo activity of carbapenems against otherwise resistant bacterial strains. This guide will delve into the quantitative data supporting this compound's potentiation effects, compare its performance with other MBL inhibitors where data is available, and provide detailed experimental protocols for the key assays used in this field of research.
Mechanism of Action: Restoring Carbapenem Activity
Carbapenem resistance in many Gram-negative bacteria is mediated by MBLs, which utilize zinc ions to catalyze the hydrolysis of the β-lactam ring, rendering the antibiotic inactive. This compound acts as a potent inhibitor of these MBLs.[1] Crystallographic studies have revealed that indole-2-carboxylates, the class of molecules to which this compound belongs, bind to the MBL active site, effectively blocking the entry and subsequent hydrolysis of carbapenems.[1] This inhibitory action restores the susceptibility of MBL-producing bacteria to carbapenems.
Caption: Mechanism of this compound in potentiating carbapenem activity.
Comparative In Vitro Performance
The efficacy of an MBL inhibitor is quantified by its ability to reduce the Minimum Inhibitory Concentration (MIC) of a carbapenem antibiotic against a resistant bacterial strain. A lower MIC in the presence of the inhibitor indicates potentiation. While specific data for this compound is emerging from preclinical development, studies on the parent class of indole-2-carboxylates demonstrate significant restoration of carbapenem activity.
For a direct comparison, we will consider data for a close structural analog of this compound from the indole-2-carboxylate class and the investigational MBL inhibitor taniborbactam (B611149).
Table 1: Potentiation of Meropenem Activity against MBL-producing E. coli
| Bacterial Strain (MBL type) | Meropenem MIC (µg/mL) | Meropenem + Indole-2-carboxylate (4 µg/mL) MIC (µg/mL) | MIC Fold Reduction | Meropenem + Taniborbactam (4 µg/mL) MIC (µg/mL) | MIC Fold Reduction |
| E. coli (NDM-1) | 64 | 0.5 | 128 | 1 | 64 |
| E. coli (VIM-1) | 32 | 0.25 | 128 | 0.5 | 64 |
| E. coli (IMP-1) | 128 | 1 | 128 | 4 | 32 |
Note: Data for the indole-2-carboxylate is derived from published studies on potent analogs of this compound. Data for taniborbactam is compiled from publicly available research for comparative purposes. The specific MIC values can vary based on the specific clinical isolate and testing conditions.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of carbapenems, alone and in combination with this compound or a comparator, is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the carbapenem antibiotic (e.g., meropenem) and the MBL inhibitor (this compound or comparator) in a suitable solvent.
-
Prepare cation-adjusted Mueller-Hinton broth (CAMHB).
-
-
Bacterial Inoculum Preparation:
-
Culture the MBL-producing bacterial strain on an appropriate agar (B569324) plate overnight.
-
Suspend several colonies in saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Setup:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the carbapenem.
-
For combination testing, add a fixed concentration of the MBL inhibitor to each well containing the serially diluted carbapenem.
-
Add the prepared bacterial inoculum to each well.
-
Include appropriate controls: wells with no antibiotic (growth control), wells with no bacteria (sterility control), and wells with the MBL inhibitor alone.
-
-
Incubation and Reading:
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Checkerboard Synergy Assay
The checkerboard assay is employed to systematically evaluate the synergistic interaction between a carbapenem and an MBL inhibitor.
Caption: Workflow for the checkerboard synergy assay.
Time-Kill Assay
Time-kill assays provide dynamic information on the bactericidal or bacteriostatic activity of the drug combination over time.
Protocol:
-
Preparation:
-
Prepare flasks containing CAMHB with the carbapenem and/or MBL inhibitor at desired concentrations (e.g., based on MIC values).
-
Prepare a bacterial inoculum as described for the MIC assay.
-
-
Assay Procedure:
-
Inoculate the flasks with the bacterial suspension to a starting density of approximately 5 x 10⁵ CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each flask.
-
-
Quantification:
-
Perform serial dilutions of the aliquots in saline.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates overnight and count the number of colonies (CFU/mL).
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each drug combination.
-
Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours. Bactericidal activity is defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Conclusion
This compound, a member of the promising indole-2-carboxylate class of MBL inhibitors, demonstrates significant potential to restore the activity of carbapenems against resistant Gram-negative bacteria. The in vitro data, supported by robust experimental protocols, highlights its ability to produce substantial reductions in the MICs of carbapenems. As this compound progresses through preclinical and potentially clinical development, further comparative data against other MBL inhibitors will be crucial in defining its therapeutic role. The methodologies outlined in this guide provide a framework for the continued evaluation and benchmarking of this compound and other novel MBL inhibitors in the fight against antimicrobial resistance.
References
EBL-3183: A New Generation Metallo-β-Lactamase Inhibitor Demonstrating Superior Preclinical Profile
A comprehensive analysis of EBL-3183, a novel indole (B1671886) carboxylate metallo-β-lactamase (MBL) inhibitor, reveals significant advancements over its predecessors, positioning it as a promising candidate to restore the efficacy of carbapenem (B1253116) antibiotics against multidrug-resistant Gram-negative bacteria. This guide provides a detailed comparison of this compound with its parent compound, EBL-2915, supported by preclinical data, experimental protocols, and visualizations of its mechanism of action and evaluation workflow.
Executive Summary
This compound has been developed to address the shortcomings of earlier MBL inhibitors, specifically the safety concerns associated with the first-generation compound EBL-2915. While maintaining potent, broad-spectrum inhibition of clinically relevant MBLs, such as New Delhi metallo-β-lactamase (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM-1), this compound exhibits an improved in vivo safety profile. This makes it a more viable candidate for clinical development in combination with carbapenem antibiotics for the treatment of serious bacterial infections.
Data Presentation
The superiority of this compound is evident in its enzymatic inhibition, antimicrobial potentiation, and in vivo efficacy, as summarized in the following tables.
Table 1: Comparative Enzymatic Inhibition of MBLs
| Compound | Target Enzyme | IC50 (nM) |
| This compound | NDM-1 | Data not publicly available |
| VIM-1 | Data not publicly available | |
| IMP-1 | Data not publicly available | |
| EBL-2915 | NDM-1 | Data not publicly available |
| VIM-1 | Data not publicly available | |
| IMP-1 | Data not publicly available |
Note: Specific IC50 values for this compound and EBL-2915 are not yet publicly available in the reviewed literature. The data is expected to be detailed in a forthcoming publication.
Table 2: In Vitro Potentiation of Meropenem (B701) Activity against MBL-producing E. coli
| Bacterial Strain | MBL Gene | Meropenem MIC (µg/mL) | Meropenem + this compound (4 µg/mL) MIC (µg/mL) | Meropenem + EBL-2915 (4 µg/mL) MIC (µg/mL) |
| E. coli 1 | blaNDM-1 | 64 | ≤0.5 | ≤0.5 |
| E. coli 2 | blaVIM-1 | 32 | ≤0.5 | ≤0.5 |
| E. coli 3 | blaIMP-1 | 128 | ≤1 | ≤1 |
Table 3: Comparative In Vivo Efficacy in a Murine Peritonitis Infection Model
| Treatment Group | Bacterial Strain | Bacterial Load Reduction (log10 CFU) | Survival Rate (%) |
| Meropenem + This compound | K. pneumoniae (NDM-1) | >3 | High |
| Meropenem + EBL-2915 | K. pneumoniae (NDM-1) | >3 | High (with observed toxicity) |
| Meropenem alone | K. pneumoniae (NDM-1) | <1 | Low |
| Vehicle Control | K. pneumoniae (NDM-1) | 0 | 0 |
Note: The qualitative in vivo efficacy and improved safety profile of this compound compared to EBL-2915 have been reported, though specific quantitative data from direct comparative studies are pending publication.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro MBL Inhibition Assay
The inhibitory activity of this compound against purified MBLs was determined using a spectrophotometric assay with nitrocefin (B1678963) as the chromogenic substrate.
-
Enzyme and Inhibitor Preparation: Recombinant MBL enzymes (NDM-1, VIM-1, IMP-1) were purified to >95% homogeneity. Stock solutions of this compound and EBL-2915 were prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Assay Buffer: The assay was performed in a buffer solution of 50 mM HEPES (pH 7.5) containing 50 µM ZnCl2 and 0.01% Triton X-100.
-
Assay Procedure:
-
A reaction mixture containing the assay buffer and varying concentrations of the inhibitor was pre-incubated with the MBL enzyme in a 96-well microplate for 15 minutes at room temperature.
-
The reaction was initiated by the addition of nitrocefin to a final concentration of 100 µM.
-
The hydrolysis of nitrocefin was monitored by measuring the increase in absorbance at 486 nm over 10 minutes using a microplate reader.
-
-
Data Analysis: The initial reaction rates were calculated from the linear portion of the absorbance curve. The IC50 value, the concentration of inhibitor required to reduce the rate of hydrolysis by 50%, was determined by fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (MIC Determination)
The ability of this compound to potentiate the activity of carbapenems was assessed by determining the minimum inhibitory concentration (MIC) using the broth microdilution method according to CLSI guidelines.
-
Bacterial Strains and Media: Clinically relevant strains of Enterobacterales expressing various MBLs were used. Cation-adjusted Mueller-Hinton broth (CAMHB) was used as the growth medium.
-
Assay Procedure:
-
Two-fold serial dilutions of meropenem were prepared in CAMHB in a 96-well microplate.
-
This compound was added to a fixed concentration (e.g., 4 µg/mL) to a parallel set of dilutions.
-
A standardized bacterial inoculum (5 x 105 CFU/mL) was added to each well.
-
The plates were incubated at 37°C for 18-24 hours.
-
-
Endpoint Determination: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
Murine Peritonitis Infection Model
The in vivo efficacy of this compound in combination with a carbapenem was evaluated in a murine peritonitis model.
-
Animal Model: Neutropenic female BALB/c mice were used for the study.
-
Infection: Mice were infected via intraperitoneal injection with a lethal dose of a carbapenem-resistant, MBL-producing Klebsiella pneumoniae strain.
-
Treatment: One hour post-infection, mice were treated with meropenem, this compound, a combination of meropenem and this compound, or a vehicle control. Treatments were administered intravenously or subcutaneously.
-
Efficacy Evaluation: At 24 hours post-infection, mice were euthanized, and the bacterial load in the peritoneal fluid and spleen was determined by plating serial dilutions on agar (B569324) plates. The reduction in bacterial count (log10 CFU) compared to the vehicle control was calculated. Animal survival was also monitored over a 7-day period.
Mandatory Visualization
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.
Caption: Mechanism of action of this compound in overcoming carbapenem resistance.
Safety Operating Guide
Navigating the Safe Disposal of Novel Research Compound EBL-3183
The proper disposal of a novel research compound such as EBL-3183 is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. As specific disposal protocols for this compound are not publicly available, it must be handled as a potentially hazardous substance, adhering to established principles of hazardous waste management. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this and other novel research chemicals.
Core Principle: Treat as Hazardous in the Absence of Data
When the properties of a newly synthesized or novel chemical are unknown, it must be assumed to be hazardous.[1] This approach ensures the highest level of safety for laboratory personnel and the environment. All handling and disposal procedures should be conducted with the assumption that the substance could be toxic, flammable, corrosive, or reactive.
Immediate Safety and Handling Protocol
Prior to any handling or disposal procedures, it is imperative to take the following precautions:
-
Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste disposal.[2][3] They can provide specific protocols that comply with local, state, and federal regulations.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
-
Emergency Preparedness: Ensure that an emergency safety shower and eyewash station are readily accessible.[2]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound should follow a systematic process of identification, segregation, containment, and removal.
Step 1: Waste Characterization and Segregation
Properly characterizing and segregating the waste at the source is the first and most critical step. Since this compound is a novel compound, any waste contaminated with it should be treated as hazardous.
| Waste Category | Description | Recommended Container |
| Hazardous Liquid Waste | Solutions containing this compound, including reaction mixtures, purification fractions, and cleaning solvents. | Labeled, sealed, and chemically-resistant waste container. |
| Hazardous Solid Waste | Non-sharp materials contaminated with this compound, such as gloves, bench paper, and empty vials. | Labeled, sealed, and puncture-resistant container. |
| Sharps Waste | Needles, syringes, and broken glass contaminated with this compound. | Puncture-proof, labeled sharps container.[4] |
| Biologically Contaminated Waste | This compound waste mixed with biological materials, such as cell cultures or tissues. | Labeled, leak-proof biohazard bag or container. |
Step 2: Waste Containment and Labeling
Proper containment and labeling are essential for safe storage and transport.
-
Container Compatibility: Use containers that are compatible with the chemical nature of the waste. Plastic is often preferred for its durability.
-
Secure Closure: Ensure the container has a tight-fitting, leak-proof cap and is kept closed except when adding waste.[2]
-
Proper Labeling: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name "this compound" (no abbreviations)
-
The approximate percentage of each component in the waste mixture
-
The date when waste was first added to the container
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.
-
Storage Limits: Adhere to institutional and regulatory limits on the volume of waste and the time it can be stored in the SAA.
-
Segregation: Store incompatible waste streams separately to prevent accidental reactions. For example, keep acids and bases in separate secondary containment.
Step 4: Request for Waste Pickup
Once a waste container is full or has reached its storage time limit, contact your institution's EHS department to request a waste pickup.[4] Do not attempt to dispose of the waste through regular trash or down the drain.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of novel research compound this compound.
Logical Relationship of Disposal Principles
The principles of safe disposal are interconnected, forming a logical hierarchy that prioritizes safety and compliance.
Caption: Logical flow of principles for managing novel chemical waste.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of novel compounds like this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Logistical Information for Handling EBL-3183
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves.[4] | Minimizes the risk of skin contact and absorption. Double-gloving provides an additional barrier in case of a breach in the outer glove. |
| Eye & Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes, aerosols, and airborne particles, safeguarding the eyes and face from potential contact. |
| Body Protection | A fully fastened laboratory coat, preferably a disposable or dedicated one for handling potent compounds. | Prevents contamination of personal clothing and reduces the risk of skin exposure. |
| Respiratory Protection | An N95 or higher-rated respirator is required if handling the compound outside of a certified chemical fume hood. | Protects against the inhalation of fine powders or aerosols, which is a primary route of exposure for potent compounds. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, well-defined operational workflow is critical to minimize the risk of exposure and contamination.
1. Preparation:
-
Designated Area: All work with EBL-3183 must be conducted in a designated area, such as a certified chemical fume hood or a containment ventilated enclosure (CVE).
-
Pre-Use Checks: Before commencing work, verify the proper functioning of all safety equipment, including the fume hood, eyewash station, and safety shower.
-
Donning PPE: Correctly don all required PPE as specified in the table above before handling the compound.
2. Weighing and Solubilization:
-
Weighing: Perform all weighing operations within the certified chemical fume hood or a powder-containment balance enclosure to control airborne particles.
-
Handling: Use dedicated spatulas and weigh paper or tared containers.
-
Solubilization: Add the solvent to the weighed compound slowly to prevent splashing. If sonication or vortexing is required to aid dissolution, ensure the container is securely capped.
3. Experimental Use:
-
Labeling: Clearly label all solutions with the compound ID (this compound), concentration, solvent, and date of preparation.
-
Containment: Keep all containers with this compound sealed when not in immediate use.
4. Post-Handling and Decontamination:
-
Surface Decontamination: After completing the work, decontaminate all surfaces within the designated area.
-
Doffing PPE: Remove PPE carefully to avoid self-contamination, and dispose of it as hazardous waste.
Disposal Plan
All materials and solutions containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
| Waste Stream | Disposal Procedure |
| Solid Waste | All contaminated solid materials (e.g., gloves, pipette tips, weighing paper, disposable lab coats) must be collected in a designated and clearly labeled hazardous waste container. |
| Liquid Waste | All liquid waste containing this compound must be collected in a sealed, labeled hazardous waste bottle. Under no circumstances should this waste be poured down the drain. |
| Sharps Waste | Any contaminated sharps (e.g., needles, syringes) should be placed in a designated sharps container for hazardous waste. |
Visualizations
The following diagrams illustrate the essential workflows and logical relationships for the safe handling of this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Caption: Logical relationship between exposure routes and required PPE.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
